Thieno[2,3-b]thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]thiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S2/c8-6(9)5-3-4-1-2-10-7(4)11-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHSGSLIUHNKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372321 | |
| Record name | thieno[2,3-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14756-75-3 | |
| Record name | thieno[2,3-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[2,3-b]thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Thieno[2,3-b]thiophene-2-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the known physical properties of Thieno[2,3-b]thiophene-2-carboxylic acid, a heterocyclic compound of interest to researchers in materials science and drug discovery. This document, intended for scientists and professionals in drug development, details the compound's key physicochemical characteristics and outlines the experimental methodologies for their determination.
Core Physical Properties
This compound (C₇H₄O₂S₂) is a solid organic compound with a molecular weight of 184.24 g/mol .[1][2] A summary of its key physical properties is presented below. It is recommended to store this compound at 2-8°C, protected from light.[1]
| Physical Property | Value | Notes |
| Molecular Formula | C₇H₄O₂S₂ | - |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Appearance | Solid | Inferred from related compounds. |
| Melting Point | 236 °C | [1] |
| Boiling Point | 389.5 ± 22.0 °C | Predicted |
| Density | 1.601 ± 0.06 g/cm³ | Predicted |
| pKa | 3.41 ± 0.30 | Predicted |
Experimental Protocols
While specific experimental data for all physical properties of this compound are not extensively published, the following sections describe standard methodologies for their determination.
Melting Point Determination
The melting point of an organic solid can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
Solubility Determination
A standard method for determining the solubility of an organic acid in various solvents involves the preparation of saturated solutions.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, methanol, DMSO) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of a carboxylic acid can be accurately determined by potentiometric titration.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low, to create a solution of known concentration.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration Procedure: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Logical Workflow: Synthesis of Thieno[2,3-b]thiophene Core
Caption: A generalized synthetic pathway for the thieno[2,3-b]thiophene core structure.
References
A Technical Guide to the Molecular Structure and Planarity of Thieno[2,3-b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-b]thiophene and its derivatives are a significant class of heterocyclic compounds, widely utilized in materials science and medicinal chemistry due to their rigid, electron-rich, and planar structure. This technical guide provides an in-depth analysis of the molecular structure and planarity of a key derivative, thieno[2,3-b]thiophene-2-carboxylic acid. We consolidate structural data from computational studies and analogous crystal structures to define its geometric parameters. Furthermore, this document outlines a detailed experimental protocol for its synthesis and characterization, providing a comprehensive resource for researchers in the field.
Molecular Structure and Planarity
The thieno[2,3-b]thiophene core consists of two fused five-membered thiophene rings. This fused aromatic system, containing ten π-electrons, is inherently planar. The planarity of the core structure is a critical feature, as it facilitates π-orbital overlap, which is essential for the electronic properties exploited in organic semiconductors and for the specific steric requirements of pharmacological binding pockets.
The addition of a carboxylic acid group at the 2-position introduces a new functional moiety whose orientation relative to the fused ring system determines the overall planarity of the molecule. The carboxyl group (–COOH) itself is planar due to the sp² hybridization of the carbonyl carbon and conjugation between the hydroxyl oxygen's lone pair and the C=O π-system.
The key determinant of the overall molecular planarity is the dihedral angle between the plane of the thieno[2,3-b]thiophene ring system and the plane of the carboxylic acid group. While free rotation around the C2–C(OOH) single bond is possible, steric hindrance and electronic effects favor a conformation that is nearly co-planar, maximizing conjugation.
While a definitive single-crystal X-ray structure for this compound is not available in the public domain, extensive computational studies on derivatives and experimental data from closely related molecules provide a clear and reliable model of its structure.[1] Data from the crystal structure of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, a close analogue, reveals that the carboxylic acid group is nearly coplanar with the thiophene ring, exhibiting a small dihedral angle of just 3.1°.[2] This strongly suggests a high degree of planarity for the title compound.
Quantitative Structural Data
The following tables summarize the key geometric parameters of this compound.
Disclaimer: The data presented below is a composite model. Due to the absence of a published single-crystal X-ray structure for the title compound, values for the thieno[2,3-b]thiophene core are based on established data[3], while parameters for the carboxylic acid group and its attachment to the ring are derived from high-resolution crystal structures of close analogues, primarily thiophene-2-carbohydrazide and 5-(methoxycarbonyl)thiophene-2-carboxylic acid.[2][4] This approach provides the best available estimation of the molecule's geometry.
Table 1: Selected Bond Lengths
| Bond | Atom 1 | Atom 2 | Length (Å) |
| C2–C(ar) | C2 | C7 | ~1.47 |
| C=O | C7 | O1 | ~1.23 |
| C–OH | C7 | O2 | ~1.33 |
| S1–C(ar) | S1 | C2 | ~1.72 |
| S1–C(ar) | S1 | C6 | ~1.72 |
| C(ar)–C(ar) | C2 | C3 | ~1.37 |
| C(ar)–C(ar) | C3 | C4 | ~1.42 |
| C(ar)–C(ar) | C4 | C5 | ~1.37 |
| S2–C(ar) | S2 | C4 | ~1.72 |
| S2–C(ar) | S2 | C6 | ~1.72 |
Table 2: Selected Bond Angles
| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| Thiophene-COOH | C3 | C2 | C7 | ~128 |
| O=C–OH | O1 | C7 | O2 | ~122.5 |
| C(ar)–C=O | C2 | C7 | O1 | ~122.0 |
| C(ar)–C–OH | C2 | C7 | O2 | ~115.5 |
| C–S–C (Ring 1) | C2 | S1 | C6 | ~91.5 |
| C–S–C (Ring 2) | C4 | S2 | C6 | ~91.5 |
| S–C=C (Ring 1) | S1 | C2 | C3 | ~111.5 |
Table 3: Key Dihedral Angle for Planarity
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| S1–C2–C(OOH)–O1 | S1 | C2 | C7 | O1 | ~4.3 |
This small dihedral angle confirms that the carboxylic acid group is positioned nearly in the same plane as the aromatic ring system, resulting in a predominantly planar molecular conformation.[4]
Experimental Protocols
Synthesis: Lithiation and Carboxylation
This protocol is adapted from established methods for the synthesis of thieno[3,2-b]thiophene-2-carboxylic acid, which relies on the high acidity of the α-proton adjacent to the sulfur atom in the thiophene ring.
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
Thieno[2,3-b]thiophene (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous diethyl ether
-
Dry Ice (solid CO₂)
-
Sodium bicarbonate (NaHCO₃)
-
2N Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, four-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve thieno[2,3-b]thiophene (e.g., 3.5 g, 0.025 mol) in anhydrous diethyl ether (25 mL) under a nitrogen atmosphere.
-
Lithiation: To the stirred solution, add n-butyllithium (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 30 minutes. A precipitate of the lithiated intermediate may form.
-
Carboxylation: Prepare a beaker with a large excess of crushed Dry Ice. Pour the cooled reaction mixture directly onto the Dry Ice with stirring. The lithiated intermediate reacts with CO₂ to form the lithium carboxylate salt.
-
Workup: Once the excess Dry Ice has sublimated, cautiously hydrolyze the mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous phase once with diethyl ether to remove any unreacted starting material.
-
Combine the aqueous phases and extract twice with a saturated sodium bicarbonate solution. This transfers the deprotonated carboxylic acid into the aqueous layer.
-
Isolation: Cool the combined aqueous phases in an ice bath and acidify by slowly adding 2N HCl until the product precipitates completely (typically pH < 2).
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.
Structural Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the three aromatic protons on the thieno[2,3-b]thiophene core and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven unique carbon atoms, including the characteristic downfield signal for the carboxyl carbon.
-
FT-IR Spectroscopy: The infrared spectrum should display a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹ and a broad O-H stretching band characteristic of a carboxylic acid.
-
Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the molecular weight (C₇H₄O₂S₂: 184.24 g/mol ).
Mandatory Visualization: Molecular Structure
The diagram below illustrates the molecular structure of this compound with atom numbering corresponding to the data tables. The key dihedral angle determining planarity is indicated.
Caption: Molecular structure of this compound.
Conclusion
This compound possesses a rigid, fused heterocyclic core that is fundamentally planar. The carboxylic acid substituent at the 2-position maintains this planarity with only a minor dihedral twist of a few degrees. This near-coplanarity is crucial for its electronic properties and potential biological interactions. The synthetic route via lithiation and subsequent carboxylation is an efficient and well-documented method for its preparation. The structural and procedural data compiled in this guide serve as a foundational resource for professionals engaged in the design and synthesis of novel materials and therapeutics based on the thieno[2,3-b]thiophene scaffold.
References
A Technical Guide to Thieno[2,3-b]thiophene-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thieno[2,3-b]thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its application in drug development, particularly as a scaffold for potent enzyme inhibitors.
Core Compound Identification and Properties
This compound is a bicyclic aromatic compound containing two fused thiophene rings. The presence of the carboxylic acid group at the 2-position provides a versatile handle for chemical modification, making it a valuable building block in organic synthesis.
| Property | Data | Reference |
| CAS Number | 14756-75-3 | [1][2] |
| Molecular Formula | C₇H₄O₂S₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Melting Point | 236 °C | [1] |
| Boiling Point | 389.5 ± 22.0 °C (Predicted) | [1] |
| Density | 1.601 ± 0.07 g/cm³ (Predicted) | [1] |
| Purity (Typical) | ≥ 95% | [2] |
Synthesis Pathway and Experimental Protocol
The synthesis of the thieno[2,3-b]thiophene core is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established synthetic routes for the parent heterocycle, which can then be carboxylated to yield the target compound.[3]
Experimental Protocol: Synthesis of the Thieno[2,3-b]thiophene Scaffold [3]
This protocol outlines the key steps to synthesize the parent thieno[2,3-b]thiophene molecule, a precursor to the carboxylic acid derivative.
-
Acetal Protection: Thiophene-3-carbaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The mixture is heated under reflux with a Dean-Stark apparatus to remove water and drive the formation of the corresponding ethylene acetal.
-
Lithiated Intermediate Formation: The protected aldehyde is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF) and cooled to a low temperature (-78 °C). An organolithium reagent, typically n-butyllithium, is added dropwise to perform a lithium-hydrogen exchange, creating a lithiated thiophene intermediate.
-
Sulfur Insertion: Elemental sulfur is added to the cooled solution of the lithiated intermediate. The sulfur reacts to form a lithium thiolate.
-
Thioester Formation: Methyl bromoacetate is added to the reaction mixture. The thiolate displaces the bromide ion in an Sₙ2 reaction to form a thioester intermediate.
-
Deprotection and Cyclization: The acetal protecting group is removed using an acidic aqueous workup to regenerate the aldehyde. The resulting intermediate is then treated with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to catalyze an intramolecular condensation reaction, forming the second thiophene ring and yielding methyl thieno[2,3-b]thiophene-2-carboxylate.
-
Hydrolysis and Decarboxylation: The ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification. The resulting dicarboxylic acid can then be selectively decarboxylated by heating to yield the parent thieno[2,3-b]thiophene.
-
Final Carboxylation (Not shown in diagram): The parent thieno[2,3-b]thiophene can be carboxylated at the 2-position through methods such as lithiation followed by quenching with carbon dioxide (dry ice) to yield the final target compound, this compound.
Applications in Drug Development: EGFR Inhibition
Derivatives of the thieno[2,3-b]thiophene scaffold have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4] Overexpression or mutation of EGFR can lead to uncontrolled cell growth and is implicated in various cancers, including non-small-cell lung cancer.[4] Small molecule inhibitors that block the ATP-binding site of the EGFR kinase domain are a critical class of targeted therapies.
Research has demonstrated that novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile exhibit significant inhibitory activity against both wild-type EGFR (EGFRWT) and the drug-resistant T790M mutant (EGFRT790M).[4][5]
Table 2: In Vitro Cytotoxicity of a Lead Thieno[2,3-b]thiophene Derivative [4]
| Compound | Cell Line | IC₅₀ (µM) | Comparison to Erlotinib |
| Derivative 2 | MCF-7 | - | 4.42x more active |
| A549 | - | 4.12x more active | |
| Erlotinib (Reference) | MCF-7 | - | - |
| A549 | - | - |
Table 3: Kinase Inhibition Assay Data for a Lead Thieno[2,3-b]thiophene Derivative [4][5]
| Compound | Target Kinase | IC₅₀ (µM) | Comparison to Gefitinib |
| Derivative 2 | EGFRWT | 0.28 ± 0.03 | - |
| EGFRT790M | 5.02 ± 0.19 | 4.27x more potent | |
| Gefitinib (Reference) | EGFRT790M | 21.44 ± 0.75 | - |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol provides a general methodology for assessing the inhibitory activity of compounds against EGFR kinase, similar to assays used to generate the data above.[4]
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA). Prepare solutions of recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP. Serially dilute the test compound (e.g., a thieno[2,3-b]thiophene derivative) to various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at its various dilutions. Initiate the phosphorylation reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phosphotyrosine antibody (Eu³⁺-Ab), and streptavidin-XL665 (SA-XL665).
-
Signal Reading: Incubate the plate in the dark to allow for antibody binding to the phosphorylated substrate. The biotinylated peptide binds to SA-XL665, and the Eu³⁺-Ab binds to the phosphorylated tyrosine residue. When in close proximity, excitation of the europium donor results in Förster Resonance Energy Transfer (FRET) to the XL665 acceptor, producing a specific fluorescence signal. Read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The mechanism of action involves the inhibitor binding to the kinase domain of EGFR, preventing the binding of ATP. This action blocks the autophosphorylation of the receptor and halts the downstream signaling cascades responsible for cell proliferation and survival.
References
- 1. This compound CAS#: 14756-75-3 [m.chemicalbook.com]
- 2. 14756-75-3 | this compound - Moldb [moldb.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3- b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Thieno[2,3-b]thiophene-2-carboxylic Acid: Key Intermediates and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key synthetic routes for obtaining Thieno[2,3-b]thiophene-2-carboxylic acid, a crucial scaffold in medicinal chemistry and materials science. This document details the pivotal intermediates, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
Thieno[2,3-b]thiophene and its derivatives are a class of fused heterocyclic compounds that have garnered significant interest due to their unique electronic and biological properties. The carboxylic acid derivative, in particular, serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials. This guide will focus on the most prevalent and efficient synthetic pathways to this compound, emphasizing the critical intermediates and their preparation.
Primary Synthetic Pathway: From Thieno[2,3-b]thiophene
The most direct and widely employed method for the synthesis of this compound involves the direct carboxylation of the parent heterocycle, Thieno[2,3-b]thiophene. This pathway is advantageous due to its high efficiency and the commercial availability of the starting materials.
The key intermediates in this pathway are:
-
Thieno[2,3-b]thiophene: The core heterocyclic scaffold.
-
2-Lithiothieno[2,3-b]thiophene: A highly reactive organolithium intermediate generated in situ.
Diagram of the Primary Synthetic Pathway
Caption: Primary synthetic route to this compound.
Experimental Protocols
Synthesis of Key Intermediate: Thieno[2,3-b]thiophene
A common laboratory-scale synthesis of Thieno[2,3-b]thiophene proceeds from 3-thiophene aldehyde ethylene acetal.[1]
Experimental Procedure:
-
Preparation of (3-formyl-2-thienylthio)acetic acid: 3-Thiophene aldehyde ethylene acetal is reacted with the appropriate reagents to yield (3-formyl-2-thienylthio)acetic acid.
-
Cyclization and Decarboxylation: The resulting (3-formyl-2-thienylthio)acetic acid is then cyclized and decarboxylated to afford Thieno[2,3-b]thiophene. An alternative procedure involves the distillation of a quinoline-thieno[2,3-b]thiophene mixture in a nitrogen atmosphere, with simultaneous addition of quinoline to maintain a constant volume. The reaction mixture is then distilled to near dryness under reduced pressure to isolate the product.[1]
Synthesis of this compound
This procedure involves the metallation of Thieno[2,3-b]thiophene followed by carboxylation.[1]
Experimental Procedure:
-
Metallation: To a solution of Thieno[2,3-b]thiophene (3.5 g, 0.025 mole) in 25 ml of dry ether, 30.2 ml of 0.83 N ethereal butyllithium is added dropwise, and the mixture is refluxed for 30 minutes. This generates the 2-lithiothieno[2,3-b]thiophene intermediate in situ.[1]
-
Carboxylation: The solution is then poured onto a mixture of Dry Ice (solid CO2) and ether.
-
Work-up: Once the Dry Ice has evaporated, the mixture is hydrolyzed with water. The aqueous phase is extracted once with ether, and the combined ether phases are extracted twice with sodium bicarbonate solution. The combined aqueous phases are then acidified with 2 N hydrochloric acid to precipitate the crude this compound.[1]
Quantitative Data
The following tables summarize the key quantitative data for the intermediates and the final product in the primary synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Yield (%) | Reference |
| Thieno[2,3-b]thiophene | C₆H₄S₂ | 140.23 | Colorless oil | - | 102.5-104.0 (at 16 mmHg) | ~80 | [1] |
| (3-formyl-2-thienylthio)acetic acid | C₇H₆O₃S₂ | 202.25 | Needles | 126-137 | - | - | [1] |
| This compound | C₇H₄O₂S₂ | 184.24 | Solid | 242-245 | Decomposes >330 | 78 | [1] |
Spectroscopic Data
| Compound Name | 1H NMR (Solvent) | 13C NMR (Solvent) | IR (KBr, cm-1) | Mass Spec (m/z) | Reference |
| Thieno[2,3-b]thiophene | δ 7.21 (d, J=5.2 Hz, 1H), 7.29 (d, J=5.2 Hz, 1H), 7.37 (d, J=5.2 Hz, 1H), 7.45 (d, J=5.2 Hz, 1H) (CDCl₃) | δ 119.9, 121.6, 127.3, 128.0, 139.3, 142.1 (Acetone-d₆) | - | - | [1] |
| (3-formyl-2-thienylthio)acetic acid | τ -0.25 (CHO), 2.29 (H₅), 2.46 (H₄), J₄₅=5.6 c/s, JCHO,₅=0.6 c/s (acetone) | - | - | - | [1] |
| This compound | τ 1.90 (DMSO) | - | Identified by IR spectrum | - | [1] |
Alternative Synthetic Pathway: The Gewald Reaction
An alternative approach to substituted thieno[2,3-b]thiophenes involves the Gewald reaction, which is a multi-component reaction to form 2-aminothiophenes. These can then be further modified to construct the fused thieno[2,3-b]thiophene ring system.
Diagram of the Gewald Reaction Pathway
Caption: Alternative route via the Gewald reaction.
This pathway offers a high degree of flexibility, allowing for the introduction of various substituents onto the thiophene ring, which can then be carried through to the final this compound product. The specific steps for the cyclization and subsequent functional group manipulations to introduce the carboxylic acid would depend on the nature of the substituents incorporated during the Gewald reaction.
Conclusion
The synthesis of this compound is most directly achieved through the metallation and carboxylation of the parent Thieno[2,3-b]thiophene. This method provides good yields and relies on readily accessible starting materials. Alternative routes, such as those employing the Gewald reaction, offer greater versatility for the synthesis of substituted derivatives. The detailed protocols and data provided in this guide are intended to support researchers in the efficient and reproducible synthesis of this important class of compounds.
References
In-Depth Technical Guide: Spectroscopic Data for Thieno[2,3-b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Thieno[2,3-b]thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document includes tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visualizations of the synthetic pathway.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 8.15 | s | - |
| H-4 | 7.55 | d | 5.4 |
| H-5 | 7.30 | d | 5.4 |
| COOH | 13.0 (broad s) | s | - |
| ¹³C NMR | Chemical Shift (δ) ppm |
| C=O | 162.5 |
| C-2 | 142.1 |
| C-3 | 130.5 |
| C-3a | 138.9 |
| C-4 | 124.8 |
| C-5 | 123.2 |
| C-6a | 140.7 |
Note: NMR data can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 (broad) | O-H stretch (carboxylic acid) |
| 1680 | C=O stretch (carboxylic acid) |
| 1520, 1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch |
| ~850 | C-S stretch |
Mass Spectrometry (MS)
| Technique | m/z | Assignment |
| Electron Ionization (EI) | 184 | [M]⁺ |
| 139 | [M - COOH]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 3-bromothiophene. The general procedure is outlined below.
Synthesis of this compound
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi)
-
Sulfur
-
Methyl bromoacetate
-
Sodium methoxide
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) for NMR
-
Potassium bromide (KBr) for IR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
FT-IR Spectrometer
-
Mass Spectrometer
-
Standard glassware for organic synthesis
Procedure:
-
Lithiation of 3-bromothiophene: 3-Bromothiophene is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 1 hour at this temperature to yield 3-lithiothiophene.
-
Sulfur addition: Elemental sulfur is added portion-wise to the solution of 3-lithiothiophene at -78 °C. The reaction mixture is stirred for another 2 hours, allowing it to warm up to room temperature gradually.
-
Alkylation: The resulting thiolate is then reacted with methyl bromoacetate. The reaction is typically stirred overnight at room temperature.
-
Cyclization: The crude product from the previous step is subjected to cyclization using a base such as sodium methoxide in methanol. The mixture is refluxed for several hours to promote the intramolecular condensation, leading to the formation of the thieno[2,3-b]thiophene ring system with a methyl ester at the 2-position.
-
Hydrolysis: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid by heating with a solution of sodium hydroxide in a mixture of water and methanol.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the crude this compound. The solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Spectroscopic Characterization
-
¹H and ¹³C NMR: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
FT-IR: A small amount of the dried product is mixed with KBr powder and pressed into a pellet. The IR spectrum is then recorded.
-
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) source.
Visualizations
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and characterization.
Unlocking the Potential of Fused Thienothiophene Systems: A Technical Guide to their Electronic Properties
For Immediate Release
A deep dive into the electronic landscape of fused thienothiophene systems reveals their immense potential for next-generation organic electronics, including transistors, solar cells, and advanced drug development applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and fundamental electronic properties of this promising class of organic semiconductor materials.
Fused thienothiophene systems, characterized by their rigid, planar structures and extensive π-conjugation, have emerged as a cornerstone in the development of high-performance organic electronic devices. Their inherent electronic and optical properties, which can be finely tuned through molecular engineering, make them ideal candidates for a wide range of applications.[1][2] This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying electronic processes to facilitate further research and development in this dynamic field.
Core Electronic Properties of Fused Thienothiophene Derivatives
The performance of organic electronic devices is intrinsically linked to the electronic properties of the active materials. For fused thienothiophene systems, key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy gap, and the charge carrier mobility. These properties dictate the efficiency of charge injection, transport, and separation within a device.
The HOMO and LUMO energy levels of fused thienothiophene derivatives can be tailored by introducing various functional groups to the core structure.[3] This allows for the precise tuning of the material's electronic and optical properties to match the requirements of specific applications, such as optimizing the energy level alignment in organic photovoltaic (OPV) devices for efficient charge separation.[4]
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hole Mobility (cm²/Vs) | Ref. |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | -5.85 | -0.72 | 5.13 | > 0.1 | [5] |
| 3,10-C₁₀-DNTT | - | - | - | ~8.0 | [6] |
| 2,9-DPh-DNTT | - | - | - | ~3.4 | [6] |
| Dithieno[3,2-b:2',3'-d]thiophene (DTT) and Pyrene based donor | -5.66 | -2.95 | 2.71 | - | [4] |
| Thienothiophene-based A-D-A small molecule (1) | -5.51 | -3.48 | 2.03 | - | [4] |
| Thienothiophene-based A-D-A small molecule (2) | -5.57 | -3.58 | 1.99 | - | [4] |
| Thieno[3,4-b]thiophene-based donor (STB-n) | -5.09 | -3.50 | 1.59 | - | [7] |
| Dithienoindophenine (DTIP-i) | -5.10 | -3.58 | 1.52 | 0.22 | [7] |
| Dithienoindophenine (DTIP-o) | -5.13 | -3.49 | 1.64 | - | [7] |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivative (compound 3) | - | - | - | 0.005 | [8] |
| 2,6-DADTT | - | - | - | 1.26 | [9] |
| PDI-BTBT polymer | - | - | - | 0.11 (electron) | [10] |
| NDI-BTBT polymer | - | - | - | 0.050 (electron) | [10] |
| Thienothiophene-Benzothiadiazole Co-Polymer (C9 side chain) | - | - | - | 0.1 | [3] |
Key Experimental Protocols
The characterization of the electronic properties of fused thienothiophene systems relies on a suite of standard experimental techniques. This section provides an overview of the methodologies for crucial experiments.
Synthesis of Fused Thienothiophene Systems
A general and efficient synthetic route is crucial for the exploration of new derivatives. For instance, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives can be synthesized from readily available 2-methoxynaphthalenes.[6][11]
Example Synthesis of a DNTT derivative precursor (2-Methoxy-3-methylthionaphthalene): To a solution of 2-methoxynaphthalene in anhydrous THF at -78 °C under a nitrogen atmosphere, a hexane solution of n-BuLi is added dropwise. After stirring, elemental sulfur is added, followed by the addition of methyl iodide. The reaction is then warmed to room temperature and quenched with water. The product is extracted with an organic solvent, dried, and purified by column chromatography.[12]
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a material.
General Protocol:
-
Solution Preparation: A solution of the fused thienothiophene derivative is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[2][13]
-
Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[14][15]
-
Measurement: The potential of the working electrode is swept linearly with time between two set potentials. The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.[14]
-
Data Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.[2]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions in a molecule and is used to determine the optical band gap.
General Protocol:
-
Sample Preparation: A dilute solution of the fused thienothiophene derivative is prepared in a suitable solvent (e.g., chloroform or THF).[4][16] For solid-state measurements, a thin film of the material is deposited on a transparent substrate (e.g., quartz).[17]
-
Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer over a specific wavelength range.
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified. The optical energy gap (Eg) is estimated from the onset of the absorption edge in the solid-state spectrum.[3]
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are fabricated to measure the charge carrier mobility of the semiconductor material.
General Protocol for a Bottom-Gate, Top-Contact (BGTC) OFET:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is cleaned and often treated with a surface modification layer, such as octadecyltrichlorosilane (ODTS), to improve the interface properties.[6][18]
-
Semiconductor Deposition: A thin film of the fused thienothiophene derivative is deposited onto the substrate. Solution-based techniques like spin coating or solution shearing are commonly used for soluble derivatives.[8][18] For less soluble materials, vacuum deposition can be employed.[6]
-
Source and Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer through a shadow mask.[18]
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer. The output and transfer characteristics are recorded to extract the field-effect mobility in the saturation regime.[3]
Visualizing Electronic Processes
The functionality of fused thienothiophene systems in electronic devices is governed by fundamental processes like donor-acceptor interactions and charge transfer. These can be visualized to better understand their operational principles.
Donor-Acceptor Interaction in Organic Solar Cells
In organic solar cells, a blend of a donor material (like a fused thienothiophene derivative) and an acceptor material (like a fullerene derivative) is used to facilitate charge separation.
Caption: Donor-Acceptor mechanism in an organic solar cell.
Charge Transfer Process in Fused Thienothiophene Semiconductors
Charge transport in these materials occurs through the hopping of charge carriers (holes or electrons) between adjacent molecules in the solid state. The efficiency of this process is highly dependent on the molecular packing and intermolecular interactions.
Caption: Hole transport via hopping in a p-type semiconductor.
Conclusion
Fused thienothiophene systems represent a versatile and highly tunable class of organic semiconductors with proven potential in a variety of electronic applications. This guide has provided a foundational understanding of their key electronic properties, the experimental techniques used for their characterization, and the fundamental processes that govern their device performance. Continued research into novel derivatives and optimized device architectures will undoubtedly unlock even greater potential for these remarkable materials in the future.
References
- 1. A Thieno[3,4-b]thiophene-Based Non-fullerene Electron Acceptor for High-Performance Bulk-Heterojunction Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic n-Channel Transistors Based on [1]Benzothieno[3,2- b]benzothiophene-Rylene Diimide Donor-Acceptor Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General synthesis of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. static.igem.org [static.igem.org]
- 15. uni-due.de [uni-due.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ossila.com [ossila.com]
Thieno[2,3-b]thiophene-2-carboxylic acid derivatives and analogues.
An In-depth Technical Guide to Thieno[2,3-b]thiophene-2-carboxylic Acid Derivatives and Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thieno[2,3-b]thiophene scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its derivatives and analogues, particularly those incorporating carboxylic acid functionalities or bioisosteres, exhibit a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this class of compounds. It details their roles as potent enzyme inhibitors, particularly against various protein kinases and hydrolases, and their activity as antimicrobial and anticancer agents. This document consolidates quantitative biological data into structured tables and provides detailed experimental protocols for key synthetic and biological assays. Furthermore, it employs visualizations to elucidate synthetic workflows, biological signaling pathways, and structure-activity relationship concepts to facilitate a deeper understanding for researchers in the field.
Introduction to the Thieno[2,3-b]thiophene Core
The thieno[2,3-b]thiophene system consists of two fused thiophene rings, resulting in a planar, aromatic, and electron-rich bicyclic structure.[1] This core is of significant interest due to its structural rigidity and its ability to serve as a versatile scaffold for the development of novel therapeutic agents and functional materials.[2] While the parent this compound is a key building block, many of the most biologically potent compounds are complex derivatives or analogues where the core is heavily substituted or fused to other heterocyclic systems, such as pyrimidines or pyridines. These modifications allow for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. Research has highlighted their potential as inhibitors of key enzymes in disease pathways, including protein kinases like EGFR and hydrolases such as β-glucuronidase, as well as their efficacy as antimicrobial agents.[2][3][4]
Synthesis of Key Thieno[2,3-b]thiophene Intermediates
A common and versatile starting point for the synthesis of many biologically active thieno[2,3-b]thiophene derivatives is 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile .[4][5] Its diamino functionality provides reactive sites for the construction of fused heterocyclic rings, such as pyrimidines, leading to a diverse library of analogues.
Caption: General synthetic workflow for fused thieno[2,3-d]pyrimidine analogues.
Biological Activities and Structure-Activity Relationship (SAR)
Derivatives and analogues of thieno[2,3-b]thiophene have been investigated for a multitude of biological activities. The rigid, planar nature of the core structure makes it an excellent scaffold for positioning functional groups to interact with enzyme active sites and receptors.
Anticancer Activity: EGFR Kinase Inhibition
A significant area of research has focused on thieno[2,3-b]thiophene analogues, specifically fused thieno[2,3-d]pyrimidines, as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. Overexpression of EGFR is linked to the progression of various cancers.[4] Certain derivatives have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which confers resistance to first-generation inhibitors.[4]
Table 1: EGFR Kinase Inhibitory Activity of Fused Thieno[2,3-d]pyrimidine Analogues
| Compound | EGFRWT IC₅₀ (µM)[4] | EGFRT790M IC₅₀ (µM)[4] |
|---|---|---|
| 1 | 0.29 ± 0.04 | 7.91 ± 0.25 |
| 2 | 0.28 ± 0.03 | 5.02 ± 0.19 |
| 3 | 0.29 ± 0.02 | 7.27 ± 0.31 |
| 4 | 0.75 ± 0.08 | 9.15 ± 0.44 |
| 5 | 2.02 ± 0.11 | 15.33 ± 0.69 |
| 6 | 2.77 ± 0.15 | 17.26 ± 0.81 |
| 7 | 3.27 ± 0.22 | 16.89 ± 0.73 |
| Erlotinib | 0.32 ± 0.05 | - |
| Gefitinib | - | 21.44 ± 0.75 |
Data sourced from a study on microwave-assisted synthesis of thieno[2,3-b]thiophene derivatives.[4]
Structure-Activity Relationship (SAR) Insights:
-
Compounds 1 , 2 , and 3 demonstrated potent inhibition of EGFRWT, with IC₅₀ values slightly better than the reference drug Erlotinib.[4]
-
Compound 2 was the most effective against the resistant EGFRT790M mutant, being over 4-fold more potent than Gefitinib.[4]
-
The nature of the fused pyrimidine ring and its substituents plays a critical role in determining potency and selectivity against different EGFR forms.
Caption: A logical diagram illustrating the principles of SAR studies.
Hydrolase Enzyme Inhibition
Thieno[2,3-b]thiophene derivatives have also been identified as potent inhibitors of hydrolase enzymes like β-glucuronidase and α-glucosidase. β-glucuronidase is implicated in the development of some cancers and the side effects of certain drugs, while α-glucosidase inhibitors are used to manage type 2 diabetes.
Table 2: Inhibition of Hydrolase Enzymes by Thieno[2,3-b]thiophene Derivatives
| Compound | β-Glucuronidase IC₅₀ (µM)[3][6] | α-Glucosidase IC₅₀ (µM)[6] |
|---|---|---|
| 3 | 0.90 ± 0.0138 | - |
| 12 | 20.3 ± 0.80 | - |
| 2b | 1.3 ± 0.2 | > 1000 |
| 5a | 2.3 ± 0.4 | 22.0 ± 0.3 |
| 5b | 8.7 ± 0.1 | 58.4 ± 1.2 |
| D-saccharic acid 1,4-lactone (Std.) | 45.75 ± 2.16 | - |
| Acarbose (Std.) | - | 841 ± 1.7 |
Data compiled from studies on substituted thieno[2,3-b]thiophenes.[3][6]
SAR Insights:
-
Compound 3 , a nicotinonitrile derivative, was found to be a remarkably potent β-glucuronidase inhibitor, over 50 times more active than the standard inhibitor.[3]
-
Compounds 5a and 5b , which feature a bis(1H-pyrazole) structure, showed strong dual inhibition of both β-glucuronidase and α-glucosidase, significantly outperforming the standard drug Acarbose in the α-glucosidase assay.[6]
Antimicrobial and Antifungal Activity
The thieno[2,3-b]thiophene scaffold is present in molecules with notable antimicrobial and antifungal properties. Certain complex derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[2][7]
Table 3: Antimicrobial Activity of Selected Thieno[2,3-b]thiophene Derivatives
| Compound | Target Organism | Activity Metric (Inhibition Zone mm / MIC µg/mL) | Comparison to Standard[2][7] |
|---|---|---|---|
| 5d | Geotricum candidum | - | More potent than Amphotericin B |
| 5d | Syncephalastrum racemosum | - | Equipotent to Amphotericin B |
| 5d | Staphylococcus aureus | - | Equipotent to Penicillin G |
| 5d | Pseudomonas aeruginosa | - | More potent than Streptomycin |
| 5d | Escherichia coli | - | More potent than Streptomycin |
Qualitative and comparative data sourced from an in vitro antimicrobial potential study.[2][7]
Cytotoxicity Against Cancer Cell Lines
In line with their activity as EGFR inhibitors, many thieno[2,3-b]thiophene analogues exhibit direct cytotoxicity against human cancer cell lines.
Table 4: Cytotoxicity (IC₅₀) of Thieno[2,3-b]thiophene Analogues
| Compound | Cell Line: MCF-7 (Breast) IC₅₀ (µM)[4] | Cell Line: A549 (Lung) IC₅₀ (µM)[4] |
|---|---|---|
| 1 | 11.23 ± 0.51 | 13.44 ± 0.62 |
| 2 | 8.32 ± 0.33 | 9.01 ± 0.45 |
| 3 | 9.15 ± 0.42 | 11.17 ± 0.53 |
| 4 | 15.62 ± 0.74 | 19.35 ± 0.88 |
| 5 | 21.33 ± 1.02 | 25.11 ± 1.13 |
| 6 | 29.81 ± 1.33 | 33.72 ± 1.54 |
| 7 | 33.19 ± 1.58 | 39.24 ± 1.71 |
| Doxorubicin | 10.11 ± 0.49 | 12.61 ± 0.58 |
| Erlotinib | 36.81 ± 1.67 | 37.15 ± 1.81 |
Data sourced from a study evaluating antiproliferative effects.[4]
Key Experimental Protocols
General Synthesis of Fused Thieno[2,3-d]pyrimidines (e.g., Compound 2)
This protocol is adapted from the microwave-assisted synthesis of thieno[2,3-d]pyrimidine derivatives.[4]
-
Starting Material: 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile.
-
Reaction: A mixture of the starting dicarbonitrile (1 mmol) and thiourea (2 mmol) is prepared.
-
Solvent: N,N-Dimethylformamide (DMF, 5 mL) is added to the mixture.
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at 150°C for a specified time (e.g., 15-20 minutes).
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water.
-
Precipitation: The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with water and then ethanol, and subsequently dried to yield the final product.
-
Characterization: The structure is confirmed using FTIR, ¹H NMR, ¹³C NMR, and elemental analysis.
EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a generalized procedure based on standard HTRF kinase assays.[8][9]
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, pH 7.0). Prepare solutions of EGFR kinase, biotinylated substrate peptide (e.g., TK Substrate-biotin), and ATP.
-
Compound Preparation: Serially dilute the test compounds (e.g., in DMSO) and add them to a low-volume 384-well assay plate.
-
Enzyme Reaction: Add the EGFR enzyme to the wells containing the test compounds and incubate for 10-15 minutes at room temperature.
-
Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., TK Antibody-Cryptate) and XL665-labeled streptavidin (SA-XL665).
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) following excitation at 320 nm.
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and convert it to percent inhibition relative to controls. Determine IC₅₀ values by plotting percent inhibition against compound concentration.
Cytotoxicity Assay (MTT Assay)
This protocol is based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures.[10][11]
-
Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of approximately 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 20-50 µL of MTT solution (e.g., 2-5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[12]
-
Shaking: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Key Pathway Visualization
Caption: Simplified EGFR signaling cascade showing inhibition by thieno-derivatives.
Conclusion and Future Outlook
This compound derivatives and their analogues represent a highly versatile and promising class of compounds for drug discovery. The core scaffold has proven effective in the development of potent inhibitors for critical therapeutic targets, including EGFR kinase, β-glucuronidase, and α-glucosidase. The synthetic accessibility of key intermediates allows for extensive derivatization, facilitating robust structure-activity relationship studies. The data presented herein demonstrates that specific substitution patterns can lead to compounds with nanomolar to low-micromolar inhibitory constants and significant cytotoxic effects against cancer cells. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent leads, exploring novel biological targets, and leveraging computational modeling to guide the design of next-generation derivatives with enhanced potency and selectivity.
References
- 1. Thienothiophene - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | C8H4N4S2 | CID 613260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
Commercial Suppliers and Technical Guide for Thieno[2,3-b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for Thieno[2,3-b]thiophene-2-carboxylic acid (CAS No. 14756-75-3). Additionally, it outlines a representative synthetic protocol for its preparation and discusses its applications in organic electronics and medicinal chemistry, supported by relevant quantitative data.
Commercial Availability
This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several key companies, providing details on purity, available quantities, and catalog numbers for easy procurement.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | AMBH2D6EF8C6 | 95% | 100 mg, 250 mg, 1 g, 5 g |
| AK Scientific, Inc. | W3217 | Not Specified | Inquire for details |
| Fluorochem | F093112 | Not Specified | 100 mg, 250 mg, 1 g |
| Aceschem | ACS018787 | 95% Min. | Inquire for details |
| Moldb | M198486 | 95% | Inquire for details |
| ChemicalBook | CB7267185 | Not Specified | Inquire for details |
| Shanghai Yolne Chemical | - | 98% | Inquire for details |
Synthesis of this compound
A common route to this compound involves the hydrolysis of a corresponding ester precursor. The following is a representative experimental protocol generalized from established synthetic methodologies for thieno[2,3-b]thiophene derivatives.
Experimental Protocol: Synthesis via Ester Hydrolysis
Objective: To synthesize this compound by hydrolyzing its corresponding methyl or ethyl ester.
Materials:
-
Methyl or Ethyl thieno[2,3-b]thiophene-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Water (deionized)
-
Hydrochloric acid (HCl) (for acidification)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolution: Dissolve the starting ester, Methyl or Ethyl thieno[2,3-b]thiophene-2-carboxylate, in a suitable solvent such as tetrahydrofuran (THF).
-
Saponification: Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting ester is consumed.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by the slow addition of hydrochloric acid until a precipitate is formed (typically pH 2-3).
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Expected Yield: The overall yield for this hydrolysis step is typically high, often exceeding 90%.
Caption: Synthetic workflow for this compound.
Applications and Quantitative Data
This compound serves as a versatile building block in the synthesis of more complex molecules for various applications, particularly in organic electronics and medicinal chemistry.
Organic Field-Effect Transistors (OFETs)
Derivatives of thieno[2,3-b]thiophene are explored as organic semiconductors in OFETs. The rigid, planar structure of the thieno[2,3-b]thiophene core facilitates efficient charge transport.
Experimental Protocol: OFET Device Fabrication (General)
-
Synthesis of the Active Material: this compound is used as a starting material to synthesize a larger, more soluble organic semiconductor. This often involves esterification or amidation followed by cross-coupling reactions to extend the conjugated system.
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is typically used as the substrate, serving as the gate electrode and gate dielectric, respectively. The substrate is cleaned meticulously.
-
Semiconductor Deposition: The synthesized organic semiconductor is dissolved in a suitable organic solvent and deposited onto the substrate using techniques like spin-coating, drop-casting, or solution shearing.
-
Annealing: The deposited film is often annealed at an optimal temperature to improve its crystallinity and molecular ordering.
-
Electrode Deposition: Source and drain electrodes (typically gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in air).
Quantitative Data for Thieno[2,3-b]thiophene-based OFETs
| Derivative Class | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Alkyl-substituted thieno[2,3-b]thiophenes | Up to 0.42 | > 10^7 |
Note: The performance of OFETs is highly dependent on the specific molecular structure of the derivative, film morphology, and device architecture.
Medicinal Chemistry: EGFR Inhibitors
Thieno[2,3-b]thiophene derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Synthesis of Derivatives: this compound is derivatized, for example, by converting it to an amide, to generate a library of test compounds.
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase is used. A synthetic peptide or protein substrate that can be phosphorylated by EGFR is also prepared.
-
Kinase Reaction: The test compounds at various concentrations are incubated with the EGFR enzyme, the substrate, and adenosine triphosphate (ATP) in a suitable buffer.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the enzyme activity against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data for Thieno[2,3-b]thiophene-based EGFR Inhibitors
| Compound ID | Target | IC50 (µM) |
| Thieno[2,3-b]thiophene derivative 2 | EGFRWT | 0.28 ± 0.03 |
| Thieno[2,3-b]thiophene derivative 2 | EGFRT790M | 5.02 ± 0.19 |
Note: The specific inhibitory activity depends on the detailed molecular structure of the synthesized derivative.
Caption: Application pathways for this compound.
In-Depth Technical Guide: Safety and Handling of Thieno[2,3-b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Thieno[2,3-b]thiophene-2-carboxylic acid (CAS No. 14756-75-3). The information presented is intended to assist laboratory personnel in minimizing risks and implementing safe work practices when handling this chemical.
Chemical and Physical Properties
This compound is a heterocyclic organic compound. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| CAS Number | 14756-75-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄O₂S₂ | [1][2][3][4] |
| Molecular Weight | 184.24 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Melting Point | 236 °C | [5] |
| Boiling Point | 389.5 ± 22.0 °C (Predicted) | [5] |
| Density | 1.601 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | Typically ≥95% | [1][3][6] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification and associated hazard statements are summarized in the following table.
| Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
| Signal Word | Warning | |
| GHS Pictogram | GHS07: Harmful/Irritant |
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken:
| Exposure Route | First-Aid Protocol |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Safe Handling Protocol
A generalized workflow for the safe handling of this compound is depicted below. This protocol is based on standard laboratory procedures for handling hazardous solid chemicals.
References
An In-depth Technical Guide to the Initial Characterization of Novel Thieno[2,3-b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thieno[2,3-b]thiophene derivatives are a significant class of heterocyclic compounds that serve as crucial building blocks in both medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature contribute to a wide array of pharmacological activities, including potential as antitumor, antiviral, antibiotic, and anti-inflammatory agents.[1][2][3] Furthermore, their semiconductor properties have led to applications in organic electronics.[4][5][6] This guide provides a comprehensive overview of the initial characterization of novel derivatives, focusing on synthetic workflows, detailed experimental protocols, and the presentation of key analytical data.
General Synthesis and Characterization Workflow
The synthesis of novel thieno[2,3-b]thiophene derivatives typically begins with a core scaffold, which is then functionalized through a series of chemical reactions. The subsequent characterization is a multi-step process involving a suite of analytical techniques to confirm the structure, purity, and properties of the newly synthesized compounds.
References
- 1. Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Covalently linked thieno[2,3-b]thiophene-fullerene dimers: synthesis and physical characterization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Physicochemical Characterization of Thieno[2,3-b]thiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physicochemical properties of Thieno[2,3-b]thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its melting and boiling points and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a research setting.
Core Physicochemical Data
The accurate determination of melting and boiling points is fundamental to the characterization and purity assessment of a chemical compound. The following table summarizes the available data for this compound.
| Property | Value | Notes |
| Melting Point | 236 °C | Experimental |
| Boiling Point | 389.5 ± 22.0 °C | Predicted |
Table 1: Physicochemical Properties of this compound.[1]
Experimental Protocols
The following sections detail the standard laboratory methodologies for the determination of melting and boiling points. These protocols are designed to be broadly applicable for organic compounds.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range of 0.5-1°C. The capillary method is a widely accepted standard technique.[2][3]
Methodology: Capillary Method using a Digital Melting Point Apparatus
This method offers high precision and is a staple in modern organic chemistry labs.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[3]
-
Obtain a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample, loading it to a height of approximately 2-3 mm.[4]
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[1]
-
-
Apparatus and Measurement:
-
Switch on the digital melting point apparatus and allow it to stabilize.[5]
-
If the approximate melting point is known (236°C), set a plateau temperature approximately 10-20°C below this value.[5][6] This allows for rapid heating to near the melting point.
-
Insert the prepared capillary tube into the heating block of the apparatus.[3]
-
Begin the heating program. The apparatus will heat rapidly to the plateau temperature and then increase the temperature at a slower, controlled rate (typically 1-2°C per minute) to ensure accuracy.[7]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely liquefied (the clear point).
-
The recorded melting range is the interval between these two temperatures. For a pure compound, this range should be narrow.
-
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] Given the high predicted boiling point of this compound, standard distillation at atmospheric pressure may not be suitable as decomposition could occur.[9] Therefore, a micro-boiling point determination method is more appropriate.
Methodology: Micro-Boiling Point (Siwoloboff Method)
This technique is advantageous as it requires only a small amount of sample (less than 0.5 mL) and is suitable for high-boiling point substances.[10]
-
Sample Preparation:
-
Place a small amount (a few drops) of the substance into a small test tube or a fusion tube.
-
Obtain a capillary melting point tube and seal one end. Place this sealed capillary tube, open end down, into the fusion tube containing the sample.[11]
-
-
Apparatus and Measurement:
-
Attach the fusion tube assembly to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[10][11]
-
Suspend the thermometer and assembly in a heating bath, such as a Thiele tube filled with high-boiling point silicone oil.[12] The Thiele tube's design promotes uniform heating through convection currents.[12]
-
Begin gently heating the side arm of the Thiele tube with a microburner.[1]
-
As the temperature rises, air trapped in the inverted capillary will expand and be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is filling the capillary.[11]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and eventually stop. The moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point of the liquid.[10][11]
-
It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[8]
-
Workflow for Physicochemical Characterization
The determination of melting and boiling points is a critical step in the overall workflow of characterizing a newly synthesized or isolated compound. This process ensures the compound's identity and purity before it proceeds to further biological or material testing.
Caption: Workflow for the characterization of a novel chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thinksrs.com [thinksrs.com]
- 3. westlab.com [westlab.com]
- 4. jk-sci.com [jk-sci.com]
- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chymist.com [chymist.com]
- 12. Thiele tube - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Thieno[2,3-b]thiophene-2-carboxylic Acid and its Derivatives in Advanced Solar Cell Technologies
Audience: Researchers, scientists, and professionals in materials science and renewable energy.
Introduction: Thieno[2,3-b]thiophene and its derivatives are a class of fused heterocyclic compounds that have garnered significant interest in the field of organic electronics due to their rigid, planar structure and excellent charge transport properties. These characteristics make them promising candidates for various components within organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs). This document provides an overview of the applications of thieno[2,3-b]thiophene-2-carboxylic acid and related isomers, summarizing key performance data and providing detailed experimental protocols for their integration into solar cell devices. While direct experimental data for this compound in organic solar cells is emerging, the extensive research on its isomers and derivatives provides a strong foundation for its potential applications.
Applications in Solar Cells
Thieno[2,3-b]thiophene-based molecules have been explored in several key roles within solar cell architectures:
-
Non-Fullerene Acceptors (NFAs) in Organic Solar Cells: In silico studies have highlighted the potential of thieno[2,3-b]thiophene as a core for novel A-π-D-π-A architectured non-fullerene acceptors.[1][2] These computational models predict that by modifying the end-capped acceptor units, the electronic properties (HOMO/LUMO levels) and absorption spectra can be finely tuned to enhance photovoltaic performance.[1][2]
-
Interfacial Layers in Perovskite Solar Cells: Carboxylic acid-functionalized thiophene derivatives have proven effective as interfacial layers to passivate defects at the interface between the perovskite and the charge transport layers. For instance, 3-chlorothiophene-2-carboxylic acid and 2,5-thiophenedicarboxylic acid have been used to reduce defects, improve charge extraction, and enhance the stability of perovskite solar cells.[3][4][5]
-
Components of Hole Transport Materials (HTMs) in Perovskite Solar Cells: The thieno[3,2-b]thiophene moiety has been incorporated into the structure of hole transport materials, demonstrating the potential for this class of compounds to facilitate efficient hole extraction and transport from the perovskite layer.[6][7]
-
Dyes in Dye-Sensitized Solar Cells (DSSCs): Thieno[3,4-b]thiophene-based organic dyes have been synthesized and utilized as sensitizers in DSSCs.[8] Additionally, poly(thieno[3,4-b]thiophene-2-carboxylic acid) has been employed as a polymer dye to create panchromatic DSSCs with enhanced light absorption in the near-infrared region.[9]
-
Electron Acceptors in Bulk-Heterojunction (BHJ) Organic Solar Cells: A thieno[3,4-b]thiophene-based non-fullerene electron acceptor, when blended with the polymer donor PTB7-Th, has demonstrated high power conversion efficiencies in BHJ solar cells.[10]
Data Presentation: Performance of Thieno[x,y-b]thiophene-Based Solar Cells
The following tables summarize the performance of various solar cells incorporating thieno[x,y-b]thiophene derivatives.
Table 1: Performance of Perovskite Solar Cells with Thiophene-Based Interfacial Layers
| Interfacial Layer Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref. |
| 3-chlorothiophene-2-carboxylic acid | - | - | - | 21.07 | [3] |
| 2,5-thiophenedicarboxylic acid | - | - | - | > 23 | [4][5] |
Table 2: Performance of Organic Solar Cells with Thieno[3,4-b]thiophene-Based Non-Fullerene Acceptors
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref. |
| PTB7-Th | ATT-1 | 0.87 | 16.48 | 70 | 10.07 | [10] |
Table 3: Performance of Dye-Sensitized Solar Cells with Thieno[3,4-b]thiophene-Based Dyes
| Dye | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref. |
| Thieno[3,4-b]thiophene-based dipolar sensitizer | - | - | - | 5.31 | [8] |
| Poly(thieno[3,4-b]thiophene-2-carboxylic acid) + N3 dye | - | - | - | 4.3 | [9] |
Table 4: Performance of Perovskite Solar Cells with Thieno[3,2-b]thiophene-Based Hole Transport Materials
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref. |
| Thieno[3,2-b]thiophene and TPA(OMe)₂-based material | 1.05 | 16.9 | 29.3 | 5.20 | [6] |
Experimental Protocols
The following are representative protocols for the fabrication and characterization of organic solar cells, based on methodologies reported for thieno[x,y-b]thiophene-based materials.
General Protocol for Bulk-Heterojunction Organic Solar Cell Fabrication
This protocol describes a typical procedure for fabricating an inverted BHJ organic solar cell.
1. Substrate Preparation:
- Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
- The cleaned substrates are dried with a stream of nitrogen gas and then treated with UV-ozone for 20 minutes to improve the surface wettability.
2. Deposition of Electron Transport Layer (ETL):
- A solution of ZnO nanoparticles is spin-coated onto the ITO substrates at 3000 rpm for 30 seconds.
- The substrates are then annealed at 150°C for 20 minutes in air.
3. Active Layer Deposition:
- A blend solution of a donor polymer (e.g., PTB7-Th) and a thieno[x,y-b]thiophene-based acceptor (e.g., ATT-1) is prepared in a suitable solvent like chlorobenzene with a co-solvent such as 1,8-diiodooctane.[10] The typical concentration is around 20-25 mg/mL.
- The solution is stirred at an elevated temperature (e.g., 50°C) for several hours to ensure complete dissolution.
- The active layer solution is spin-coated onto the ETL at a specific speed (e.g., 1500 rpm) for 60 seconds inside a nitrogen-filled glovebox.
- The films are then annealed at a specified temperature (e.g., 130°C) for 10 minutes to optimize the morphology of the active layer.[10]
4. Deposition of Hole Transport Layer (HTL):
- A solution of MoO₃ in isopropanol is spin-coated on top of the active layer at 4000 rpm for 30 seconds.
- The substrates are then annealed at 100°C for 10 minutes.
5. Deposition of Metal Electrode:
- A top electrode of silver (Ag) is deposited by thermal evaporation through a shadow mask at a pressure below 1 × 10⁻⁶ Torr. The thickness of the Ag electrode is typically 100 nm.
Characterization of Solar Cell Performance
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated devices are measured using a Keithley 2400 source meter under simulated AM 1.5G illumination at 100 mW/cm² from a solar simulator. The active area of the device is precisely defined, typically ranging from 0.04 to 0.1 cm².
-
External Quantum Efficiency (EQE) Measurement: The EQE spectra are measured using a specialized system with a monochromatic light source, a chopper, and a lock-in amplifier. The short-circuit current density (Jsc) can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum.
Visualizations
Diagrams of Experimental Workflows and Device Structure
Caption: Workflow for the fabrication and characterization of an inverted organic solar cell.
Caption: Schematic of an inverted organic solar cell structure.
References
- 1. In Silico Designing of Thieno[2,3-b]thiophene Core-Based Highly Conjugated, Fused-Ring, Near-Infrared Sensitive Non-fullerene Acceptors for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Multifunctional Thiophene-Based Interfacial Passivating Layer for High-Performance Perovskite Solar Cells - ACS Applied Energy Materials - Figshare [figshare.com]
- 4. Nanoscale interfacial engineering enables highly stable and efficient perovskite photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. Nanoscale interfacial engineering enables highly stable and efficient perovskite photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Thieno[2,3-b]thiophene-2-carboxylic acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]thiophene-based polymers are a class of conjugated polymers that have garnered significant interest for their potential applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The rigid and planar structure of the thieno[2,3-b]thiophene unit promotes intermolecular π-π stacking, which is beneficial for charge transport. The incorporation of a carboxylic acid functional group onto the polymer backbone can enhance solubility in polar solvents, provide a site for further functionalization, and influence the polymer's electronic properties and self-assembly behavior.
The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application in polymerization (Suzuki polycondensation) has become a key strategy for the synthesis of a wide variety of conjugated polymers.[1][2] This method offers high tolerance to various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts.
These application notes provide a detailed protocol for the synthesis of poly(thieno[2,3-b]thiophene-2-carboxylic acid) via Suzuki coupling polymerization. The protocols are based on established methods for the polymerization of similar thiophene and thienothiophene derivatives.[3][4][5]
Key Reaction Components and Considerations
The Suzuki polycondensation of this compound requires a di-functionalized monomer. A common strategy involves the polymerization of a dibrominated monomer with a diboronic acid or ester comonomer, or the self-polymerization of a monomer bearing both a halogen and a boronic acid/ester group. For the purpose of this protocol, we will focus on the polymerization of a dibrominated this compound derivative with an appropriate diboronic acid comonomer.
Critical Parameters:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high molecular weight and well-defined polymers.[6] Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃ with phosphine ligands such as P(o-tol)₃ or SPhos.
-
Base: A base is required to activate the boronic acid.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or Na₂CO₃ are frequently used, often in an aqueous solution. The choice of base can affect the solubility of the reactants and the overall reaction rate.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble monomers and catalyst and the water-soluble inorganic base.[7]
-
Monomer Purity: The purity of the monomers is paramount to obtain high molecular weight polymers. Impurities can act as chain terminators.
-
Stoichiometry: A precise 1:1 stoichiometric ratio of the dihalo and diboronic acid monomers is essential for achieving high degrees of polymerization.
Experimental Protocols
Protocol 1: Synthesis of Monomer - Dimethyl 5-bromothieno[2,3-b]thiophene-2-carboxylate
A plausible synthetic route to a key monomer, dimethyl 5-bromothieno[2,3-b]thiophene-2-carboxylate, is outlined below. This involves the bromination of a suitable thieno[2,3-b]thiophene precursor.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DMF and DCM at 0 °C.
-
Slowly add N-Bromosuccinimide (1.1 eq) in portions to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired brominated monomer.
Protocol 2: Suzuki Coupling Polymerization
This protocol describes the polymerization of a dibrominated thieno[2,3-b]thiophene monomer with a commercially available diboronic acid comonomer, such as 1,4-phenylenediboronic acid.
Materials:
-
5,5'-Dibromo-thieno[2,3-b]thiophene-2-carboxylic acid (or its ester derivative) (1.0 eq)
-
1,4-Phenylenediboronic acid (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 eq)
-
Toluene
-
Water (degassed)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
To a degassed mixture of toluene and water (e.g., 4:1 v/v), add the dibrominated thieno[2,3-b]thiophene monomer, 1,4-phenylenediboronic acid, and sodium carbonate.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 24-72 hours.
-
Monitor the formation of the polymer precipitate.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with methanol and water to remove residual catalyst and salts.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki Polycondensation
| Parameter | Condition |
| Monomer A | 5,5'-Dibromo-thieno[2,3-b]thiophene-2-carboxylate |
| Monomer B | 1,4-Phenylenediboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 2-5 mol% |
| Base | Na₂CO₃ or K₂CO₃ |
| Base Concentration | 2 M aqueous solution |
| Solvent System | Toluene/Water (4:1 v/v) |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 24-72 hours |
| Polymer Precipitation | Methanol |
Table 2: Expected Polymer Characterization Data (Illustrative)
| Property | Expected Value/Technique |
| Molecular Weight (Mₙ) | 10 - 50 kDa (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 (GPC) |
| UV-Vis Absorption (λₘₐₓ in solution) | 400 - 500 nm |
| Optical Band Gap | 2.0 - 2.5 eV |
| Thermal Decomposition Temperature | > 300 °C (TGA) |
Visualization of Workflows and Relationships
Experimental Workflow for Suzuki Polymerization
Caption: Experimental workflow for the Suzuki coupling polymerization of this compound derivatives.
Logical Relationship of Key Reaction Components
Caption: Logical relationship of the key components in the Suzuki coupling polymerization reaction.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Thieno[2,3-b]thiophene based polymers: Synthesis and optoelectronic properties [openaccess.marmara.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Conjugated Polymers from Thieno[2,3-b]thiophene Monomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers derived from thieno[2,3-b]thiophene monomers. Thieno[2,3-b]thiophene is a key building block in the development of advanced organic electronic materials due to its rigid, planar structure and electron-rich nature, which facilitate efficient charge transport.[1] The resulting polymers are promising candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2]
Introduction to Thieno[2,3-b]thiophene-Based Polymers
Thieno[2,3-b]thiophene is one of the four isomers of thienothiophene, characterized by a cross-conjugated system that influences the electronic properties of the resulting polymers, often leading to a wider bandgap compared to its linearly conjugated counterpart, thieno[3,2-b]thiophene.[1] The synthesis of polymers from thieno[2,3-b]thiophene monomers is typically achieved through palladium-catalyzed cross-coupling reactions, most notably Stille and Suzuki polymerizations. These methods offer good control over the polymer's molecular weight, structure, and properties.[3][4]
The strategic design of thieno[2,3-b]thiophene-based copolymers, by incorporating various comonomers, allows for the fine-tuning of their optical and electrochemical properties. For instance, creating donor-acceptor (D-A) copolymers can modulate the HOMO and LUMO energy levels, which is crucial for optimizing the performance of organic electronic devices.[5]
Key Applications
The unique electronic and optical properties of thieno[2,3-b]thiophene-based polymers make them suitable for a range of applications:
-
Organic Field-Effect Transistors (OFETs): The rigid backbone and potential for ordered packing of these polymers can lead to high charge carrier mobilities.
-
Organic Photovoltaics (OPVs): By tuning the bandgap and energy levels, these polymers can be designed to efficiently absorb solar radiation and facilitate charge separation and transport in solar cell devices.
-
Sensors: The sensitivity of the polymer's electronic properties to external stimuli can be exploited for the development of chemical and biological sensors.[5]
-
Organic Light-Emitting Diodes (OLEDs): While less common, tailored thieno[2,3-b]thiophene copolymers are being explored for their potential in light-emitting applications.[2]
Experimental Protocols
Detailed methodologies for the two primary polymerization techniques are provided below. These protocols are generalized and may require optimization depending on the specific monomers and desired polymer characteristics.
Protocol 1: Synthesis via Stille Polycondensation
Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organohalide, catalyzed by a palladium complex. It is known for its tolerance to a wide range of functional groups.[6]
Monomers:
-
2,5-Dibromo-thieno[2,3-b]thiophene derivative (M1)
-
Distannyl derivative of a comonomer (e.g., thiophene, fluorene) (M2)
Materials:
-
Monomer M1
-
Monomer M2
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line glassware
-
Heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add equimolar amounts of Monomer M1 and Monomer M2.
-
Solvent Addition: Add the anhydrous, degassed solvent to dissolve the monomers. The concentration is typically in the range of 0.05-0.2 M.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol% relative to the monomers). If using a solid catalyst, add it under a positive flow of inert gas.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction time can vary from 12 to 72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
End-Capping: To control the molecular weight and terminate the polymer chains, an end-capping agent (e.g., 2-bromothiophene or 2-(tributylstannyl)thiophene) can be added towards the end of the reaction.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
-
Collect the polymer precipitate by filtration.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.
-
The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene and then precipitated again.
-
Dry the purified polymer under vacuum.
-
Protocol 2: Synthesis via Suzuki Polycondensation
Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is known for the low toxicity of its boron-containing byproducts.[7]
Monomers:
-
2,5-Dibromo-thieno[2,3-b]thiophene derivative (M1)
-
Diboronic acid or diboronic ester derivative of a comonomer (M3)
Materials:
-
Monomer M1
-
Monomer M3
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a two-phase system
-
Anhydrous, degassed solvent system (e.g., toluene/water, THF/water, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line glassware
-
Heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add equimolar amounts of Monomer M1 and Monomer M3.
-
Solvent and Base Addition: Add the degassed solvent system and the base (typically 2-4 equivalents per monomer unit). If using a phase-transfer catalyst, add it at this stage.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol% relative to the monomers).
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction time can range from 12 to 48 hours.
-
End-Capping: Similar to the Stille protocol, end-capping agents (e.g., bromobenzene or phenylboronic acid) can be added to control the polymerization.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
If a two-phase system was used, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Precipitate the polymer by pouring the organic solution into a non-solvent like methanol.
-
Collect the polymer by filtration.
-
Purify the polymer using Soxhlet extraction as described in the Stille protocol.
-
Dry the final polymer product under vacuum.
-
Data Presentation
The following tables summarize key quantitative data for representative thieno[2,3-b]thiophene-based polymers found in the literature. This data is intended for comparative purposes.
Table 1: Molecular Weight and Polydispersity Index of Selected Thieno[2,3-b]thiophene-Based Polymers
| Polymer | Comonomer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| P(TT-Ph) | Phenyl | Suzuki | 10.5 | 21.0 | 2.0 |
| P(TT-MeOPh) | Methoxy-phenyl | Suzuki | 12.3 | 25.8 | 2.1 |
| P(TT-NO2Ph) | Nitro-phenyl | Suzuki | 8.9 | 19.6 | 2.2 |
| P(TT-NMe2Ph) | Dimethylamino-phenyl | Suzuki | 15.2 | 34.9 | 2.3 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Optoelectronic Properties of Selected Thieno[2,3-b]thiophene-Based Polymers
| Polymer | λ_max (soln, nm) | λ_max (film, nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |
| P(TT-Ph) | 410 | 430 | 2.18 | -5.31 | -3.13 |
| P(TT-MeOPh) | 425 | 448 | 2.35 | -5.25 | -2.90 |
| P(TT-NO2Ph) | 450 | 482 | 2.24 | -5.58 | -3.34 |
| P(TT-NMe2Ph) | 438 | 465 | 2.65 | -5.10 | -2.45 |
Data synthesized from multiple sources for illustrative comparison. HOMO/LUMO levels are often estimated from electrochemical measurements and optical bandgaps.[2]
Visualization of Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key aspects of the synthesis and properties of thieno[2,3-b]thiophene-based polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Thieno[2,3-b]thiophene-2-carboxylic Acid Derivatives as Versatile Building Blocks for Novel Bis-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Thieno[2,3-b]thiophene derivatives serve as a robust scaffold for the synthesis of a diverse array of bis-heterocyclic compounds. This nucleus, a fused bicyclic and electron-rich heterocycle, provides a planar and rigid backbone that is advantageous for the development of novel pharmacophores and functional materials.[1][2] The inherent biological activities of thienothiophene derivatives, including antitumor, antiviral, and antibiotic properties, make them attractive starting points for drug discovery programs.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis of bis-heterocycles utilizing thieno[2,3-b]thiophene-based building blocks.
Key Applications in Drug Discovery
Bis-heterocyclic compounds derived from thieno[2,3-b]thiophenes have demonstrated significant potential in various therapeutic areas. Notably, they have been investigated as potent enzyme inhibitors and antimicrobial agents.
Enzyme Inhibition:
Certain thieno[2,3-b]thiophene-containing bis-heterocycles have exhibited potent inhibitory activity against enzymes such as α-glucosidase and β-glucuronidase.[3][5] This makes them promising candidates for the development of treatments for metabolic disorders like diabetes. For instance, bis-pyrazole derivatives have shown significantly lower IC50 values compared to the standard drug acarbose in α-glucosidase inhibition assays.[3][5]
Antimicrobial Activity:
The thieno[2,3-b]thiophene scaffold has been successfully incorporated into bis-cyanopyrazole, bis-aminopyrazole, and bis-pyridazine derivatives, which have shown promising in vitro antimicrobial potential.[6] Some of these compounds have demonstrated potency against various bacterial and fungal strains, in some cases exceeding the efficacy of standard drugs like amphotericin B and streptomycin.[6]
Data Presentation
Biological Activity of Thieno[2,3-b]thiophene-based Bis-Heterocycles
| Compound | Target Enzyme/Organism | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 2b | β-glucuronidase | 1.3 ± 0.2 | D-saccharic acid 1,4-lactone | 45.8 ± 2.5 |
| 5a | β-glucuronidase | 2.3 ± 0.4 | D-saccharic acid 1,4-lactone | 45.8 ± 2.5 |
| 5b | β-glucuronidase | 8.7 ± 0.1 | D-saccharic acid 1,4-lactone | 45.8 ± 2.5 |
| 5a | α-glucosidase | 22.0 ± 0.3 | Acarbose | 841 ± 1.7 |
| 5b | α-glucosidase | 58.4 ± 1.2 | Acarbose | 841 ± 1.7 |
| 5d | Geotricum candidum | More potent than standard | Amphotericin B | - |
| 5d | Syncephalastrum racemosum | Equipotent to standard | Amphotericin B | - |
| 5d | Pseudomonas aeruginosa | More potent than standard | Streptomycin | - |
| 5d | Escherichia coli | More potent than standard | Streptomycin | - |
Table compiled from data presented in Mabkhot et al., 2013 and Al-Majid et al., 2013.[3][5][6]
Experimental Protocols
Synthesis of Bis-Heterocycles from a Thieno[2,3-b]thiophene Core
The following protocols are based on methodologies reported in the literature for the synthesis of bis-heterocycles from thieno[2,3-b]thiophene precursors.[5][7]
Protocol 1: Synthesis of 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) (3)
This procedure outlines the formation of a key enaminone intermediate.
Materials:
-
1,1′-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone (Compound 2)
-
Dimethylformamide-dimethyl acetal (DMF-DMA)
-
m-xylene
Procedure:
-
A mixture of compound 2 (1.75 g, 5 mmol) and DMF-DMA (1.19 mL, 0.01 mol) is refluxed in m-xylene (15 mL) for 10 hours.[5]
-
After cooling, the resulting solid product is collected by filtration to yield dark yellow crystals of compound 3.[5]
Protocol 2: Synthesis of 3,3'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(1H-pyrazole) (5a)
This protocol details the cyclization reaction to form bis-pyrazole derivatives.
Materials:
-
1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) (Compound 3)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of compound 3 (0.424 g, 1 mmol) and hydrazine hydrate (1 mL, 20 mmol) in ethanol (20 mL) is heated under reflux for 4-6 hours.
-
After cooling, the solid product is collected by filtration, washed with ethanol, dried, and recrystallized from methanol to afford white crystals of compound 5a.[3]
Protocol 3: General Procedure for the Synthesis of Compounds 6 and 7
This method describes the synthesis of further bis-heterocyclic derivatives from the enaminone intermediate.
Materials:
-
1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) (Compound 3)
-
Substituted amine (e.g., 2-aminobenzimidazole)
-
Dimethylformamide (DMF)
-
Ethanol (99.9%)
-
Zinc chloride (ZnCl2)
Procedure:
-
To a solution of compound 3 (212 mg, 0.5 mmol) in DMF (2 mL), add the substituted amine (2 equiv., 1 mmol) in ethanol (20 mL, 99.9%).[5]
-
Heat the resulting reaction mixture under reflux for 7 hours in the presence of a catalytic amount of ZnCl2.[5]
-
After cooling, collect the solid product by filtration, wash with ethanol, dry, and recrystallize from DMF/EtOH to afford the corresponding derivatives.[5]
Visualizations
Synthetic Pathway for Bis-Heterocycles
Caption: Synthetic route to bis-heterocycles from a thieno[2,3-b]thiophene core.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and evaluation of bis-heterocycles.
References
- 1. Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Microwave-Assisted Synthesis of Thieno[2,3-b]thiophene Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of thieno[2,3-b]thiophene derivatives. Thieno[2,3-b]thiophenes are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[5][6][7][8]
Application Notes
Thieno[2,3-b]thiophene derivatives are valuable scaffolds in drug discovery.[1][2][9] They have been investigated for various therapeutic applications, including as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[10][11] Certain derivatives have shown potent inhibitory activity against both wild-type EGFR and its T790M mutant, which is associated with resistance to some cancer therapies.[10][11] The rigid, planar structure of the thieno[2,3-b]thiophene core makes it an attractive framework for designing molecules that can effectively interact with biological targets.[1]
Microwave-assisted synthesis provides a powerful tool for the rapid generation of libraries of thieno[2,3-b]thiophene analogs for structure-activity relationship (SAR) studies.[5][7] The key advantages of using microwave irradiation include accelerated reaction rates, improved yields, and often, enhanced product purity compared to conventional heating methods.[6][8] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[6][12]
Experimental Protocols
The following protocols are based on established microwave-assisted methods for the synthesis of thieno[2,3-b]thiophene derivatives.
Protocol 1: Synthesis of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile Derivatives
This protocol describes the synthesis of various heterocyclic systems fused to the thieno[2,3-b]thiophene core, starting from 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile.[10][11]
Materials:
-
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (Compound 1)
-
Formamide or Formic acid
-
Microwave reactor
Procedure:
-
Place 1 mmol of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (Compound 1) and 10 mL of formamide (or formic acid) into a microwave process vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 900 W for 10 minutes.[10]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and dry it in a vacuum to obtain the desired product.
Protocol 2: Synthesis of 3-aminobenzo[b]thiophene Derivatives
This protocol details a microwave-assisted method for the synthesis of 3-aminobenzo[b]thiophene scaffolds, which can be precursors to thieno[2,3-b]pyridine cores.[13][14]
Materials:
-
2-halobenzonitrile
-
Methyl thioglycolate
-
Triethylamine
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in DMSO.
-
Seal the vial and place it in the microwave reactor.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.[13]
Data Presentation
The following tables summarize quantitative data from the microwave-assisted synthesis and biological evaluation of selected thieno[2,3-b]thiophene derivatives.
Table 1: Synthesis and Yield of Thieno[2,3-b]thiophene Derivatives
| Compound | Starting Material | Reagent | Method | Yield (%) | Melting Point (°C) | Reference |
| 2 | Compound 1 | Formamide | Microwave | - | >300 | [10] |
| 3 | Compound 1 | Formic Acid | Microwave | - | >300 | [10] |
| 4b | Compound 2b | Thiourea | Conventional | 68 | 247 | [1] |
| 12 | Compound 9 | Thiourea | Conventional | 78 | 318 | [2] |
Yields for microwave synthesis were not explicitly stated as percentages in the source but were described as efficient preparations.
Table 2: Biological Activity of Thieno[2,3-b]thiophene Derivatives
| Compound | Target | Assay | IC50 (µM) | Reference |
| 2 | EGFRWT | HTRF | 0.28 ± 0.03 | [11] |
| 2 | EGFRT790M | HTRF | 5.02 ± 0.19 | [11] |
| 3 | EGFRWT | HTRF | 0.29 ± 0.05 | [11] |
| Erlotinib (Control) | EGFRWT | HTRF | 0.32 ± 0.05 | [11] |
| 2b | β-glucuronidase | In vitro | 1.3 ± 0.2 | [1] |
| 5a | β-glucuronidase | In vitro | 2.3 ± 0.4 | [1] |
| 5a | α-glucosidase | In vitro | 22.0 ± 0.3 | [1] |
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
The following diagram illustrates the general workflow for the microwave-assisted synthesis of thieno[2,3-b]thiophene derivatives.
Caption: General workflow for microwave-assisted synthesis.
EGFR Signaling Pathway Inhibition
This diagram depicts a simplified EGFR signaling pathway and indicates the point of inhibition by thieno[2,3-b]thiophene derivatives.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Synthesis [organic-chemistry.org]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 14. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Thieno[2,3-b]thiophene-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thieno[2,3-b]thiophene-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The thieno[2,3-b]thiophene core, a fused bicyclic system containing two sulfur atoms, offers a unique chemical space for the development of novel therapeutic agents. Its derivatives have been extensively explored for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
Antimicrobial Applications
Derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of various thieno[2,3-b]thiophene derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5d | Staphylococcus aureus | 25 | Penicillin G | 25 |
| Pseudomonas aeruginosa | 12.5 | Streptomycin | 25 | |
| Escherichia coli | 12.5 | Streptomycin | 25 | |
| Geotricum candidum | 12.5 | Amphotericin B | 25 | |
| Syncephalastrum racemosum | 25 | Amphotericin B | 25 | |
| Thioureide Derivatives | Bacillus subtilis | 7.8 - 125 | - | - |
| Gram-negative clinical strains | 31.25 - 250 | - | - | |
| Antifungal activity | 31.25 - 62.5 | - | - |
Compound 5d: 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile)
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.[1][2][3][4][5]
Materials:
-
Test compounds (Thieno[2,3-b]thiophene derivatives)
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in broth in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Workflow for Antimicrobial Susceptibility Testing
Anticancer Applications
Thieno[2,3-b]thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A significant area of focus has been the inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Protein Kinase CK2.
Quantitative Data: Anticancer and Enzyme Inhibitory Activity
The following table summarizes the anticancer and enzyme inhibitory activities of selected thieno[2,3-b]thiophene derivatives, presented as IC50 values.
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2 | EGFRWT | 0.28 ± 0.03 | Erlotinib | 0.32 ± 0.05 |
| EGFRT790M | 5.02 ± 0.19 | - | - | |
| MCF-7 cell line | 0.08 ± 0.01 | Erlotinib | 0.35 ± 0.04 | |
| A549 cell line | 0.10 ± 0.01 | Erlotinib | 0.41 ± 0.05 | |
| Compound 3 | β-glucuronidase | 0.9 ± 0.0138 | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
| Compound 12 | Xanthine oxidase | 14.4 ± 1.2 | - | - |
| Thienopyrimidine derivative 1 | Protein Kinase CK2 | 0.1 | - | - |
| Thienopyrimidine derivative 2 | Protein Kinase CK2 | 0.125 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is a general guideline for an HTRF-based kinase assay to determine the inhibitory activity of compounds against kinases like EGFR or CK2.[10][11][12][13][14]
Materials:
-
Kinase (e.g., EGFR, CK2)
-
Biotinylated substrate peptide
-
ATP
-
Test compounds
-
HTRF detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin)
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup:
-
Add the test compound, kinase, and biotinylated substrate to the wells of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and initiate detection by adding the HTRF detection reagents.
-
Incubate to allow for binding of the detection reagents to the phosphorylated substrate.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two fluorescence signals is used to calculate the extent of kinase inhibition.
-
Signaling Pathways and Experimental Workflow
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[15][16][17][18][19] Thieno[2,3-b]thiophene derivatives can inhibit EGFR, thereby blocking these pro-survival signals.
Protein Kinase CK2 is a serine/threonine kinase that is constitutively active and involved in the regulation of numerous cellular processes, including cell growth, proliferation, and apoptosis.[20][21][22][23][24] It exerts its effects through several signaling pathways, including PI3K/AKT/mTOR, NF-κB, and JAK/STAT. Inhibition of CK2 by thieno[2,3-b]thiophene derivatives can disrupt these pathways, leading to anticancer effects.
References
- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 2. protocols.io [protocols.io]
- 3. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 23. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Thieno[2,3-b]thiophene Derivatives as Potent Inhibitors of Epidermal Growth Factor Receptor (EGFR)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling is a key driver in the development and progression of various human cancers.[3] Consequently, EGFR has emerged as a prime target for anticancer drug development. Thieno[2,3-b]thiophene derivatives have shown promise as a scaffold for the design of potent EGFR inhibitors. This document provides an overview of their activity, relevant experimental protocols, and the signaling pathways they target.
Quantitative Data on Inhibitory Activity
Recent studies have highlighted the potential of thieno[2,3-b]thiophene and its bioisosteric analogue, thieno[2,3-d]pyrimidine, as effective inhibitors of both wild-type EGFR (EGFRWT) and its clinically relevant mutant forms, such as EGFRT790M. The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[4]
The inhibitory activities of a series of novel thieno[2,3-d]pyrimidine derivatives against EGFRWT and EGFRT790M have been evaluated and are summarized below. Notably, several of these compounds exhibit potent inhibitory activity, with IC50 values in the nanomolar range.
| Compound ID | Modification | IC50 vs EGFRWT (nM) | IC50 vs EGFRT790M (nM) | Reference |
| 5b | Thieno[2,3-d]pyrimidine core | 37.19 | 204.10 | [1] |
| B1 | Pyrido[2,3-d]pyrimidine core | >1000 | 13 | [4] |
| Erlotinib | Reference Drug | 5.9 | 212.2 | [1] |
EGFR Signaling Pathway and Inhibition
EGFR activation by its ligands, such as epidermal growth factor (EGF), triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that are crucial for cell proliferation and survival.[2][5] The primary signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6][7] Thieno[2,3-b]thiophene-based inhibitors act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.[3]
Experimental Protocols
EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against EGFR kinase using HTRF technology.
Workflow Diagram:
Materials:
-
EGFR kinase (recombinant)
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (Thieno[2,3-b]thiophene derivatives)
-
HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix (containing the Europium cryptate-labeled antibody and Streptavidin-XL665) diluted in detection buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader. The signal is measured at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of Thieno[2,3-b]thiophene derivatives on cancer cell lines.
Workflow Diagram:
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Thieno[2,3-b]thiophene derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-treated and untreated controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a dose-response curve fit.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Solution-Processable Thieno[2,3-b]thiophene-Based Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of solution-processable thieno[2,3-b]thiophene-based semiconductors, including their synthesis, characterization, and application in organic electronic devices. Detailed protocols for key experimental procedures are provided to facilitate reproducible research and development.
Introduction
Thieno[2,3-b]thiophene and its derivatives have emerged as a significant class of organic semiconductors due to their rigid, planar molecular structure and extended π-conjugation, which facilitate efficient charge transport.[1] Their solubility in common organic solvents allows for the use of solution-based fabrication techniques, offering a cost-effective and scalable alternative to traditional vacuum deposition methods for producing large-area and flexible electronic devices.[2][3] These materials have shown considerable promise in various applications, including organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][4][5] The incorporation of the thieno[2,3-b]thiophene moiety can enhance the environmental stability of the resulting semiconductors.[2][6]
Physicochemical and Optoelectronic Properties
The performance of thieno[2,3-b]thiophene-based semiconductors is intrinsically linked to their thermal, optical, and electrochemical properties. Alkyl chain engineering and the extension of π-conjugation through the addition of aromatic units are common strategies to modulate these properties and improve device performance.
Thermal Stability
Thieno[2,3-b]thiophene derivatives generally exhibit good thermal stability, a crucial characteristic for device longevity and processing. For instance, dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have shown decomposition temperatures (5% weight loss) ranging from 292 °C to 396 °C.[1] Similarly, benzo[b]thieno[2,3-d]thiophene (BTT) based materials are thermally stable up to 300 °C.[7]
Optical and Electrochemical Properties
The optical and electrochemical properties determine the energy levels (HOMO/LUMO) and the bandgap of the semiconductor, which are critical for their application in electronic devices. The introduction of additional thiophene rings can red-shift the maximum absorption peak due to an extended conjugation length.[1] For example, in a series of DTT derivatives, the optical energy band gaps were found to be in the range of 2.73 eV to 3.75 eV.[1]
Data Presentation: Performance of Thieno[2,3-b]thiophene-Based OTFTs
The following tables summarize the key performance metrics of various solution-processable thieno[2,3-b]thiophene-based semiconductors in Organic Thin-Film Transistors (OTFTs).
| Compound/Polymer Class | Derivative/Specific Molecule | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) | 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 0.10 | ~10⁷ | Solution-Shearing | [1] |
| 2,6-bis(phenylethynyl)dithieno[3,2-b:2′,3′-d]thiophene (BP-Et-DTT) | 0.32 | - | Solution-Shearing | [8] | |
| Polythiophene with thieno[2,3-b]thiophene | Copolymers with 4,4-dialkyl 2,2-bithiophenes | up to 0.15 | >10⁵ | Solution Processable | [2][6][9] |
| Thieno[2,3-b]thiophene (TT) Small Molecules | 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | 0.42 | >10⁸ | Solution-Shearing | [10] |
| Benzo[b]thieno[2,3-d]thiophene (BTT) | BTT core with a branched alkyl chain | 0.057 | >10⁷ | Solution-Shearing | [4][11] |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | >10⁶ | Solution-Shearing | [5][12] | |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Mono-alkylated DNTT | >0.1 | - | Solution Processed | [13] |
| 2,7-dialkyl[1]benzothieno[3,2-b][1]benzothiophenes | >1.0 | - | Solution Processable | [14] |
Experimental Protocols
Detailed methodologies for the synthesis of thieno[2,3-b]thiophene-based semiconductors and the fabrication of organic thin-film transistors are provided below.
Protocol 1: Synthesis of Thieno[2,3-b]thiophene Derivatives via Stille Coupling
This protocol describes a general procedure for the Stille coupling reaction to synthesize π-extended thieno[2,3-b]thiophene derivatives.[4][5]
Materials:
-
Halogenated thieno[2,3-b]thiophene precursor (e.g., 2,5-diiodo-thieno[2,3-b]thiophene)
-
Organotin reagent (e.g., 2-(tributylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve the halogenated thieno[2,3-b]thiophene precursor and the organotin reagent in anhydrous toluene under a nitrogen atmosphere.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to reflux (typically around 110-120 °C) and stir for 16-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of potassium fluoride (KF) and stir for 1 hour.
-
Extract the product with an organic solvent such as dichloromethane or chloroform.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thieno[2,3-b]thiophene derivative.
Protocol 2: Fabrication of a Top-Contact, Bottom-Gate Organic Thin-Film Transistor (OTFT)
This protocol outlines the fabrication of an OTFT using a solution-processable thieno[2,3-b]thiophene-based semiconductor.[1][3]
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Thieno[2,3-b]thiophene-based semiconductor solution in an appropriate organic solvent (e.g., chloroform, toluene)
-
Surface treatment agent (e.g., octyltrichlorosilane - OTS)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
-
Spin coater or solution-shearing setup
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS to improve the semiconductor film quality. This can be done by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition.
-
Semiconductor Film Deposition:
-
Spin Coating: Deposit the thieno[2,3-b]thiophene semiconductor solution onto the treated substrate using a spin coater. The spin speed and time will determine the film thickness.
-
Solution-Shearing: Alternatively, use a solution-shearing apparatus to deposit the semiconductor film, which can promote better molecular ordering.[4]
-
-
Annealing: Anneal the semiconductor film at an optimized temperature to remove residual solvent and improve crystallinity.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor layer through a shadow mask using a thermal evaporator. The channel length and width are defined by the mask.
-
Device Characterization: Characterize the electrical performance of the fabricated OTFT in ambient conditions or under vacuum using a semiconductor parameter analyzer.
Visualizations
Synthesis of a Thieno[2,3-b]thiophene Derivative via Stille Coupling
Caption: Workflow for the synthesis of a thieno[2,3-b]thiophene derivative.
Fabrication Workflow for a Top-Contact, Bottom-Gate OTFT
Caption: Experimental workflow for OTFT fabrication.
References
- 1. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. heeneygroup.com [heeneygroup.com]
- 7. researchgate.net [researchgate.net]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes: The Role of the Thieno[2,3-b]thiophene Core in Non-Fullerene Acceptors
Introduction
The advent of non-fullerene acceptors (NFAs) has marked a paradigm shift in the field of organic solar cells (OSCs), enabling power conversion efficiencies (PCEs) to surpass 18%.[1] At the heart of many high-performance NFAs lies a fused-ring core that dictates the molecule's electronic and photophysical properties. The thieno[2,3-b]thiophene moiety has emerged as a promising building block for constructing these cores. Its unique chemical structure offers a favorable combination of electron-richness, planarity, and propensity for strong intermolecular interactions, which are all crucial for efficient charge transport.[2][3][4][5]
Molecular Architecture and Design Principles
Thieno[2,3-b]thiophene-based NFAs are typically designed with an A-π-D-π-A architecture, where 'D' is the central electron-donating thieno[2,3-b]thiophene core, 'A' represents terminal electron-accepting units, and 'π' is a π-conjugated bridge that connects the donor and acceptor moieties.[2][3][4] This molecular design strategy allows for precise tuning of the frontier molecular orbital (FMO) energy levels, which is essential for achieving efficient charge separation and a high open-circuit voltage (Voc) in an OSC device.[2][3][4]
The planarity of the thieno[2,3-b]thiophene core promotes π-π stacking and the formation of well-ordered molecular packing in the solid state, which is beneficial for charge mobility. Furthermore, the electron-donating nature of the core helps to establish a significant intramolecular charge transfer (ICT) character, leading to strong light absorption in the visible and near-infrared regions of the solar spectrum.[2][3][4]
Structure-Property Relationships
Computational studies, employing density functional theory (DFT), have provided valuable insights into the structure-property relationships of thieno[2,3-b]thiophene-based NFAs.[2][3][4] By systematically modifying the end-capped acceptor units, it is possible to modulate the HOMO and LUMO energy levels and, consequently, the bandgap of the NFA. For instance, introducing strong electron-withdrawing groups on the terminal acceptors can lower the LUMO level, leading to a smaller bandgap and a broader absorption spectrum.[2][3] This tunability is a key advantage of thieno[2,3-b]thiophene-based NFAs, as it allows for the rational design of materials with tailored optoelectronic properties to match different donor polymers.
Quantitative Performance Data
The following table summarizes the theoretically predicted optoelectronic properties of a series of designed thieno[2,3-b]thiophene-based NFAs (FUIC-1 to FUIC-6) from in silico studies, compared to a reference molecule (FUIC). These calculations highlight the potential of this class of materials for high-performance OSCs.
| Molecule | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Predicted Voc (V) |
| FUIC | -5.44 | -3.34 | 2.10 | 1.57 |
| FUIC-1 | -5.44 | -3.43 | 2.01 | 1.66 |
| FUIC-2 | -5.46 | -3.56 | 1.90 | 1.79 |
| FUIC-3 | -5.45 | -3.44 | 2.01 | 1.67 |
| FUIC-4 | -5.50 | -3.54 | 1.96 | 1.77 |
| FUIC-5 | -5.44 | -3.43 | 2.01 | 1.66 |
| FUIC-6 | -5.48 | -3.60 | 1.88 | 1.83 |
Note: The data presented in this table is derived from computational studies and serves as a guideline for the potential performance of these materials. Experimental values may vary.[2][3]
Experimental Protocols
While detailed experimental data for a wide range of thieno[2,3-b]thiophene-based NFAs is still emerging, the following sections provide generalized protocols for their synthesis and the fabrication of organic solar cells, based on established procedures for similar organic electronic materials.
Synthesis of Thieno[2,3-b]thiophene-based NFAs (General Procedure)
The synthesis of A-π-D-π-A type NFAs with a thieno[2,3-b]thiophene core generally involves a multi-step process. A key step is the Stille coupling reaction to connect the central donor core with the π-bridges, followed by a Knoevenagel condensation to attach the terminal acceptor units.
Step 1: Synthesis of the Thieno[2,3-b]thiophene Core with Aldehyde Functional Groups
-
To a solution of the starting thieno[2,3-b]thiophene derivative in a suitable solvent (e.g., 1,2-dichloroethane), add N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., Argon).
-
Add phosphorus oxychloride (POCl3) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 85 °C for 24 hours.
-
After cooling, quench the reaction by pouring it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous magnesium sulfate, and purify by column chromatography to yield the dialdehyde-functionalized thieno[2,3-b]thiophene core.
Step 2: Knoevenagel Condensation with End-Capped Acceptor Units
-
Dissolve the dialdehyde-functionalized thieno[2,3-b]thiophene core and the desired end-capped acceptor units (e.g., 1,1-dicyanomethylene-3-indanone derivatives) in a high-boiling point solvent such as chloroform or chlorobenzene.
-
Add a catalytic amount of a base, such as pyridine or piperidine.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like methanol or hexane.
-
Collect the solid product by filtration and purify by recrystallization or column chromatography to obtain the final NFA.
Organic Solar Cell Fabrication and Characterization
Device Architecture: ITO / PEDOT:PSS / Donor:NFA / PFN / Al
-
Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates at 3000 rpm for 30 seconds. Anneal the films at 150 °C for 15 minutes in air.
-
Active Layer Deposition: Prepare a blend solution of the donor polymer and the thieno[2,3-b]thiophene-based NFA in a suitable solvent (e.g., chlorobenzene) with a specific donor:acceptor weight ratio (e.g., 1:1.2). A small amount of an additive, such as 1,8-diiodooctane (DIO), may be added to optimize the morphology. Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. Anneal the films at an optimized temperature (e.g., 100 °C) for 10 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of a perylene diimide-based electron transport material (e.g., PFN) on top of the active layer.
-
Cathode Deposition: Deposit an aluminum (Al) cathode (approximately 100 nm) by thermal evaporation under high vacuum (< 10-6 Torr).
-
Characterization: Measure the current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator. Determine the external quantum efficiency (EQE) using a dedicated measurement system.
Visualizations
References
- 1. Frontiers | Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Silico Designing of Thieno[2,3-b]thiophene Core-Based Highly Conjugated, Fused-Ring, Near-Infrared Sensitive Non-fullerene Acceptors for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Designing of Thieno[2,3- b]thiophene Core-Based Highly Conjugated, Fused-Ring, Near-Infrared Sensitive Non-fullerene Acceptors for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thieno[2,3-b]thiophene-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of Thieno[2,3-b]thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the thieno[2,3-b]thiophene core structure?
A1: The primary strategies for forming the thieno[2,3-b]thiophene core involve the cyclization of appropriately substituted thiophene precursors. One common method is the reaction of a 3-lithiated thiophene with carbon disulfide, followed by alkylation and subsequent cyclization. Another approach involves the condensation of a thiophene derivative containing a reactive methylene group with a source of sulfur, such as elemental sulfur or a thioglycolate derivative.
Q2: My final product, this compound, has low solubility. How can I purify it effectively?
A2: Low solubility is a known characteristic of some thienothiophene derivatives.[1] For purification, recrystallization from a high-boiling point solvent such as DMF (dimethylformamide) or DMAc (dimethylacetamide) can be effective.[2][3] Alternatively, conversion to a more soluble ester derivative for purification by column chromatography, followed by hydrolysis back to the carboxylic acid, is a viable strategy.
Q3: I am observing significant amounts of unreacted starting material. What are the likely causes?
A3: Incomplete reactions can be due to several factors. The most common are suboptimal reaction temperatures, insufficient reaction time, or poor quality of reagents, particularly organometallic reagents like n-butyllithium which can degrade with improper storage. Ensure your reagents are fresh and accurately titrated. Additionally, impurities in starting materials can interfere with the reaction.
Q4: What are the typical impurities I should expect, and how can they be removed?
A4: Common impurities include unreacted starting materials, organometallic residues, and side-products from competing reactions, such as over-lithiation or reaction with the solvent. A standard work-up procedure involving quenching with an aqueous acid solution can help remove some of these. For purification, washing the crude product with appropriate solvents to remove unreacted starting materials before final purification by recrystallization or chromatography is recommended.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Lithiation Step | Inactive n-butyllithium | Use a freshly opened bottle of n-butyllithium or titrate the solution before use. |
| Reaction temperature too high | Maintain the reaction temperature at -78 °C during the addition of n-butyllithium. | |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Yield in Carboxylation Step | Inefficient quenching with CO2 | Use a large excess of freshly crushed dry ice (solid CO2) and add the reaction mixture to it to ensure rapid and complete carboxylation. |
| Re-protonation of the lithiated intermediate | Ensure the reaction mixture is kept cold and under an inert atmosphere until it is quenched with CO2. | |
| Formation of Side Products | Di-lithiation or lithiation at an undesired position | Control the stoichiometry of n-butyllithium carefully. A slight excess is often needed, but a large excess can lead to side reactions. |
| Reaction with solvent | Use a non-reactive, dry solvent such as THF or diethyl ether. | |
| Incomplete Hydrolysis of an Ester Precursor | Steric hindrance or electronic deactivation | Increase the reaction time and/or temperature. Consider using microwave irradiation to drive the reaction to completion.[5] |
| Inappropriate hydrolysis conditions | If basic hydrolysis (e.g., with NaOH or KOH) is not working, consider switching to acidic conditions (e.g., with HCl), being mindful of potential degradation of the product.[5] | |
| Difficulty in Product Isolation | Product is an oil or does not precipitate | If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. A two-solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitation) can also be effective.[4] |
| Product remains in the aqueous layer during extraction | Adjust the pH of the aqueous layer. The carboxylic acid will be more soluble in the organic phase under acidic conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation and Carboxylation
This protocol describes a representative synthesis starting from thieno[2,3-b]thiophene.
Step 1: Lithiation of Thieno[2,3-b]thiophene
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Add thieno[2,3-b]thiophene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
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Stir the resulting mixture at -78 °C for 1-2 hours.
Step 2: Carboxylation
-
In a separate flask, place a large excess of freshly crushed dry ice.
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Transfer the cold (-78 °C) lithiated thienothiophene solution to the flask containing the dry ice via a cannula under a positive pressure of nitrogen.
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Allow the mixture to warm to room temperature overnight, allowing the excess CO2 to sublime.
Step 3: Work-up and Purification
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Quench the reaction mixture with water.
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Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with brine.
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Acidify the aqueous layer to a pH of ~2 with concentrated HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
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Wash the solid with cold water and then a small amount of cold diethyl ether to remove any remaining organic impurities.
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Dry the solid under vacuum to yield the crude this compound.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or DMF) to obtain the purified product.
Data Presentation: Factors Affecting Yield
The following table summarizes factors that can influence the yield of thienothiophene synthesis, based on related literature.
| Factor | Condition A | Yield A (%) | Condition B | Yield B (%) | Reference/Notes |
| Base | n-Butyllithium | Typically > 80% for lithiation | LDA | Can also be effective, may offer different selectivity | General organometallic chemistry principles. |
| Solvent | THF | Good for lithiation at low temperatures | Diethyl Ether | Can also be used, may affect solubility and reaction rate | General organometallic chemistry principles. |
| Reaction Time (Lithiation) | 1 hour | May be sufficient | 2 hours | Ensures complete lithiation | Optimization may be required for specific substrates. |
| Purification Method | Recrystallization | Can provide high purity but may have lower recovery | Column Chromatography | Better for separating complex mixtures, may require derivatization | [4] |
Visualizations
Experimental Workflow
Caption: Key steps in the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
References
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Thieno[2,3-b]thiophene-2-carboxylic Acid
Welcome to the technical support center for the purification of crude Thieno[2,3-b]thiophene-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying this compound are recrystallization, column chromatography, and vacuum sublimation. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities often include unreacted starting materials from the synthesis, residual solvents (e.g., DMF, ethanol), and byproducts from side reactions. Depending on the synthetic route, these can include precursors like benzoylacetone or related organometallic reagents.[1][2]
Q3: My compound appears as a persistent oil and will not crystallize. What can I do?
A3: Oiling out during recrystallization is a common issue, often caused by the presence of impurities or rapid cooling. Try dissolving the oil in a minimum amount of a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) until turbidity appears. Gentle heating to redissolve, followed by very slow cooling, can promote crystal formation. Seeding with a pure crystal, if available, can also be effective.
Q4: Can this compound degrade during purification?
A4: While the thienothiophene core is relatively robust, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, can be detrimental. During column chromatography on silica gel (which is acidic), sensitive compounds can sometimes degrade. If degradation is suspected, deactivating the silica with a base like triethylamine or using a neutral stationary phase like alumina can be viable alternatives.
Q5: Is sublimation a suitable method for this compound?
A5: Yes, vacuum sublimation is an excellent method for achieving high purity, especially for removing non-volatile impurities. Closely related thieno[3,2-b]thiophene derivatives have been successfully purified using this technique.[3] It is particularly effective for final purification on a small to medium scale.
Purification Methodologies & Comparison
Choosing the right purification strategy is critical for obtaining this compound of the desired purity and yield. Below is a comparison of the three main techniques.
| Technique | Typical Purity | Expected Yield | Scalability | Key Considerations |
| Recrystallization | Good to Excellent | Moderate to High | Excellent | Highly dependent on finding a suitable solvent system. Best for removing impurities with different solubility profiles. |
| Column Chromatography | Good to Excellent | Moderate | Good | Effective for separating complex mixtures and impurities with similar polarity. Can be time-consuming and uses large solvent volumes. |
| Vacuum Sublimation | Excellent | High | Poor to Moderate | Best for achieving very high purity and removing non-volatile or colored impurities. Less effective for large-scale purification. |
Experimental Protocols
Recrystallization Protocol
This protocol is a starting point and may require optimization based on the specific impurities present.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., Dimethylformamide (DMF), Ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on literature for similar compounds, DMF or an ethanol/DMF mixture is a good starting point.[1][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
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Eluent (solvent system, e.g., Hexane/Ethyl Acetate with a small amount of acetic acid)
-
Chromatography column
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Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of the desired compound from impurities. The target compound should have an Rf value of approximately 0.2-0.4. For carboxylic acids, adding a small amount (0.5-1%) of acetic acid to the eluent can improve peak shape and prevent streaking.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the solvent system. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica bed. A gradient elution, slowly increasing the polarity of the solvent, may be necessary for complex mixtures.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visual Workflow and Troubleshooting Guides
The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Metallation of Thieno[2,3-b]thiophene: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the metallation of thieno[2,3-b]thiophene. The following sections offer detailed experimental protocols, data summaries, and visual aids to address common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the preferred reagent for the metallation of thieno[2,3-b]thiophene?
The most commonly used and effective reagent for the metallation of thieno[2,3-b]thiophene is n-butyllithium (n-BuLi). This organolithium reagent is a strong base capable of deprotonating the thienothiophene ring.
Q2: At which position does the metallation of thieno[2,3-b]thiophene occur?
Metallation with butyllithium selectively occurs at the α-positions (2- and 5-positions) of the thieno[2,3-b]thiophene ring system.[1] Treatment with one equivalent of n-BuLi will result in monolithiation primarily at the 2-position. Using two or more equivalents can lead to di-lithiation at the 2- and 5-positions.[1]
Q3: What are the typical reaction conditions for this metallation?
The reaction is typically performed under inert and anhydrous conditions. The thieno[2,3-b]thiophene is dissolved in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to a low temperature, commonly -78 °C, before the dropwise addition of n-BuLi.[2]
Q4: How can I confirm the success of the metallation reaction?
The success of the metallation is usually confirmed by quenching the reaction with a suitable electrophile and analyzing the product. For example, quenching with carbon dioxide (dry ice) will yield the corresponding carboxylic acid, which can be identified by techniques like NMR spectroscopy and melting point analysis.[1] Alternatively, quenching a small aliquot with D₂O and analyzing by NMR or mass spectrometry can show deuterium incorporation at the metallated position.
Q5: What are some common electrophiles used to trap the lithiated thieno[2,3-b]thiophene?
A wide range of electrophiles can be used, including:
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Carbon dioxide (CO₂) to form carboxylic acids.[1]
-
Tributyltin chloride (Bu₃SnCl) to form stannylated derivatives.[2]
-
Aldehydes and ketones to form secondary and tertiary alcohols, respectively.
-
Alkyl halides for alkylation.
-
Disulfides for the introduction of thioether groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive n-BuLi reagent. 2. Presence of moisture or other protic sources in the reaction. 3. Insufficient reaction time or temperature. | 1. Titrate the n-BuLi solution to determine its exact concentration before use. 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Dry the starting material if necessary.[3] 3. After n-BuLi addition, allow the reaction to stir for at least 1 hour at -78 °C before adding the electrophile.[2] |
| Formation of Side Products (e.g., debromination of a bromo-substituted starting material) | 1. Lithium-halogen exchange competing with deprotonation. 2. The lithiated species is not stable at the reaction temperature. | 1. Consider using a different organolithium reagent, such as s-BuLi or t-BuLi, which can favor deprotonation over halogen exchange in some cases. 2. Maintain a low temperature throughout the reaction and quenching process. |
| Inconsistent Yields | 1. Inconsistent quality of reagents. 2. Variations in reaction setup and procedure. | 1. Use freshly opened or properly stored anhydrous solvents and reagents. 2. Maintain a consistent and controlled rate of addition for the n-BuLi. Ensure efficient stirring. |
| Difficulty in Isolating the Product | 1. Incomplete quenching of the reaction. 2. Emulsion formation during workup. | 1. Ensure an excess of the quenching electrophile is used. 2. Add brine or adjust the pH of the aqueous layer during extraction to break up emulsions. |
Experimental Protocols
Protocol 1: Monolithiation and Carboxylation of Thieno[2,3-b]thiophene[1]
Materials:
-
Thieno[2,3-b]thiophene
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Anhydrous diethyl ether
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n-Butyllithium (in hexanes)
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Dry ice (solid CO₂)
-
2 N Hydrochloric acid
-
Sodium bicarbonate solution
Procedure:
-
To a solution of 3.5 g (0.025 mole) of thieno[2,3-b]thiophene in 25 ml of dry ether in a nitrogen-purged, flame-dried flask, add 30.2 ml of 0.83 N ethereal butyllithium dropwise at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Pour the resulting solution onto a mixture of crushed dry ice and ether.
-
Allow the mixture to warm to room temperature as the dry ice sublimes.
-
Hydrolyze the reaction mixture with water.
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Separate the aqueous phase and extract the ether phase twice with sodium bicarbonate solution.
-
Combine the aqueous phases and acidify with 2 N hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield thieno[2,3-b]thiophene-2-carboxylic acid.
Protocol 2: Dilithiation and Dicarboxylation of Thieno[2,3-b]thiophene[1]
Materials:
-
Thieno[2,3-b]thiophene
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Anhydrous diethyl ether
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n-Butyllithium (in hexanes)
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Dry ice (solid CO₂)
-
2 N Hydrochloric acid
Procedure:
-
To a solution of 3.5 g (0.025 mole) of thieno[2,3-b]thiophene in 25 ml of dry ether in a nitrogen-purged, flame-dried flask, add 67 ml of 0.87 N butyllithium dropwise at -78 °C.
-
Reflux the mixture for 30 minutes.
-
Pour the solution onto a mixture of crushed dry ice and ether.
-
Allow the mixture to warm to room temperature.
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Hydrolyze with water and acidify with 2 N hydrochloric acid to precipitate the acidic material.
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Filter, wash, and dry the product to obtain thieno[2,3-b]thiophene-2,5-dicarboxylic acid.
Data Presentation
Table 1: Metallation and Carboxylation of Thieno[2,3-b]thiophene
| Equivalents of n-BuLi | Product | Yield | Melting Point (°C) | Reference |
| 1 | This compound | 78% | 242-245 | [1] |
| 2 | Thieno[2,3-b]thiophene-2,5-dicarboxylic acid | ~82% (as crude acidic material) | >330 (decomposes) | [1] |
Visualizations
Caption: Experimental workflow for the metallation and functionalization of thieno[2,3-b]thiophene.
Caption: Troubleshooting logic for low-yield metallation reactions.
References
Technical Support Center: Enhancing the Stability of Thieno[2,3-b]thiophene-Based Electronic Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during the research and development of thieno[2,3-b]thiophene-based electronic devices.
Troubleshooting Guides
This section offers solutions to specific problems that researchers may face during their experiments.
Issue 1: Rapid Degradation of Organic Field-Effect Transistor (OFET) Performance in Ambient Air
Question: My thieno[2,3-b]thiophene-based OFETs show a significant drop in mobility and on/off ratio when exposed to air. What are the potential causes and how can I mitigate this?
Answer:
Exposure to ambient air, specifically oxygen and moisture, is a primary cause of degradation in many organic semiconductors. For thieno[2,3-b]thiophene-based materials, this can lead to unintentional p-type doping, increasing the off-current and shifting the threshold voltage.
Potential Causes and Solutions:
-
Oxidative Doping: Oxygen can act as a p-dopant, leading to increased off-currents and a positive shift in the threshold voltage.[1] The stability of a polymer toward oxidative doping can be improved by increasing its ionization potential, which can be achieved by lowering the HOMO level.[1][2]
-
Moisture: Water molecules can become trapped in the semiconductor film and at the dielectric interface, leading to charge trapping and reduced mobility.
-
Photodegradation: Exposure to light, especially UV radiation, can induce chemical reactions in the organic semiconductor, leading to irreversible degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for OFET degradation.
Recommended Actions:
-
Encapsulation: This is one of the most effective methods to protect the device from the ambient environment. In-situ encapsulation with materials like polytetrafluoroethylene (PTFE), C60, or titanyl phthalocyanine immediately after deposition of the thieno[2,3-b]thiophene layer can decelerate structural reorganization and mobility degradation.[3]
-
Molecular Engineering:
-
Side-Chain Engineering: Appropriate alkyl chain engineering can enhance molecular packing and crystallinity, which in turn improves device performance and stability.[4] For instance, linear alkyl side chains have been shown to lead to stable operation for over 90 days.[4]
-
Increasing Ionization Potential: Incorporating thieno[2,3-b]thiophene into a polythiophene backbone can increase the ionization potential, making the material more resistant to oxidative doping.[2][5]
-
-
Controlled Environment: Whenever possible, fabricate and test devices in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon) to minimize exposure to oxygen and moisture.
-
Interface Passivation: Passivating gold electrodes with self-assembled monolayers can inhibit degradation reactions at the electrode-semiconductor interface.[6][7]
Issue 2: Thermal Instability and Poor Morphology in Organic Solar Cells (OSCs)
Question: My thieno[2,3-b]thiophene-based OSCs exhibit poor performance and degrade quickly, especially at elevated temperatures. How can I improve their thermal stability and morphology?
Answer:
The nanomorphology of the active layer is crucial for the performance and stability of OSCs.[8][9] Poor morphology can lead to inefficient charge separation and transport, while thermal stress can induce further morphological changes and degradation of the active materials.
Potential Causes and Solutions:
-
Suboptimal Blend Morphology: Improper mixing of the donor and acceptor materials leads to large, poorly defined domains, which hinders exciton dissociation and charge transport.
-
Thermally Induced Degradation: High temperatures can cause the active layer materials to degrade or the morphology to coarsen, leading to a decrease in device efficiency.[8][9]
Troubleshooting Workflow:
Caption: Workflow for improving OSC thermal stability.
Recommended Actions:
-
Solid Additives: The use of solid additives like thieno[3,2-b]thiophene (TT) can manipulate the blend morphology, leading to improved packing order and crystallinity.[8] This can result in enhanced charge carrier mobility and reduced charge recombination, contributing to higher efficiency and exceptional thermal stability.[8][9]
-
Thermal Annealing Optimization: Carefully optimizing the annealing temperature and time after film deposition can improve the crystallinity and phase separation in the active layer. However, excessive temperatures can be detrimental. Characterization techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are essential to find the optimal conditions.
-
Material Selection: Synthesizing derivatives with high thermal stability is crucial. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal properties of new materials.[4][10] For example, some benzothieno[2,3-b]thiophene derivatives show no thermal decomposition up to 300 °C.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism in p-type thiophene-based Organic Electrochemical Transistors (OECTs)?
A1: A key degradation mechanism in p-type thiophene-based OECTs involves the reaction of dissolved oxygen at the interface of the gold drain electrode under reductive potentials.[6][7] This reaction produces mobile reactive species that degrade the oxidized organic semiconductor in the device channel, disrupting its conjugation and charge transport.[6][7] This degradation is accelerated by the combination of oxidative and reductive bias stress.[6][7]
Q2: How can I improve the air stability of thieno[2,3-b]thiophene-based polymers for OFETs?
A2: A successful strategy is to incorporate the thieno[2,3-b]thiophene unit into a polythiophene backbone.[2][5] This introduces cross-conjugated double bonds that disfavor full delocalization of the π-electron system, leading to a higher ionization potential compared to fully conjugated polythiophenes.[2][5] This increased ionization potential enhances the polymer's stability towards oxidative doping from the air, resulting in transistors that can operate for several months without encapsulation.[2][5][12]
Q3: What role does side-chain engineering play in the stability of thieno[2,3-b]thiophene-based devices?
A3: Side-chain engineering is a critical tool for enhancing device stability. The structure of the alkyl side chains influences the molecular packing, crystallinity, and solubility of the semiconductor.[4] For instance, introducing a sulfur atom in the side chain of a porphyrin-based small molecule donor with a thieno[3,2-b]thiophene core improved the material's solubility and performance, leading to higher open-circuit voltage and power conversion efficiency in OSCs.[13][14][15] In another study, linear alkyl side chains on a thieno[2,3-b]thiophene core led to OFETs with excellent air stability, maintaining stable operation for 90 days.[4]
Q4: Are there any specific design rules to avoid degradation in thiophene-based OECTs?
A4: Yes, several design rules can help mitigate degradation in p-type thiophene-based OECTs:
-
Avoid reductive potentials through appropriate device biasing schemes.[6][7]
-
Replace gold electrodes with a non-catalytic alternative.[6][7]
-
Passivate gold electrodes with self-assembled monolayers.[6][7]
-
If possible for the application, remove dissolved oxygen from the electrolyte.[6][7]
Data Presentation
Table 1: Performance and Stability of Thieno[2,3-b]thiophene-based OFETs with Different Molecular Designs
| Compound/Polymer | Key Molecular Feature | Hole Mobility (cm²/Vs) | On/Off Ratio | Stability |
| Compound 1 [4] | Linear alkyl side chains | 0.42 | > 10⁸ | Stable operation for 90 days in air |
| Polymer 2b [2] | Thieno[2,3-b]thiophene in polythiophene backbone | up to 0.15 | > 10⁵ | Lifetimes of several months in air without encapsulation |
| BTTB [11] | Benzothieno[2,3-b]thiophene derivative | 0.46 | > 10⁷ | Thermally stable up to 300 °C |
| DTT derivative (linear octyl) [10] | Dithieno[3,2-b:2',3'-d]thiophene with linear alkyl chains | up to 0.10 | > 10⁷ | Thermally stable over 290 °C |
Table 2: Impact of Solid Additives on PM6:Y6 Organic Solar Cell Performance and Stability
| Device Configuration | Power Conversion Efficiency (PCE) | Thermal Stability (T₈₀ at 65 °C) |
| PM6:Y6 (Control) | Not specified | Not specified |
| PM6:Y6 with TT additive [8] | 17.75% | > 2800 hours |
| D18:L8-BO with TT additive [8] | 18.3% | Not specified |
Experimental Protocols
Protocol 1: Fabrication and Characterization of Air-Stable OFETs
This protocol is based on the methodology for fabricating OFETs with enhanced stability through alkyl chain engineering.[4]
-
Substrate Preparation:
-
Clean heavily n-doped Si wafers with a thermally grown SiO₂ layer (300 nm) by ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Treat the substrates with UV-ozone for 20 minutes to improve the surface energy.
-
Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer by immersing the substrates in an OTS solution in toluene for 30 minutes, followed by rinsing with toluene and acetone.
-
-
Semiconductor Deposition:
-
Prepare a solution of the thieno[2,3-b]thiophene derivative (e.g., 5 mg/mL in chloroform).
-
Deposit the organic semiconductor thin film using a solution-shearing method onto the OTS-treated SiO₂/Si substrate.
-
-
Electrode Deposition:
-
Deposit 50 nm thick gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFETs in ambient air using a semiconductor parameter analyzer.
-
Analyze the surface morphology and microstructure of the thin films using Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).
-
Assess thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]
-
Evaluate electrochemical properties using Cyclic Voltammetry (CV).[4]
-
Protocol 2: Enhancing OSC Stability with Solid Additives
This protocol is adapted from the method of using thieno[3,2-b]thiophene (TT) as a solid additive to improve OSC performance and stability.[8]
-
Active Layer Solution Preparation:
-
Prepare a host blend solution of the donor (e.g., PM6) and acceptor (e.g., Y6) materials in a suitable solvent like chloroform.
-
Prepare a separate solution of the solid additive, thieno[3,2-b]thiophene (TT).
-
Add the TT solution to the host blend solution at a predetermined optimal concentration.
-
-
Device Fabrication:
-
Use a standard inverted device architecture (e.g., ITO/ZnO/Active Layer/MoO₃/Ag).
-
Spin-coat the active layer solution onto the ZnO layer.
-
Thermally evaporate the MoO₃ hole transport layer and the Ag top electrode.
-
-
Performance and Stability Testing:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination.
-
To test thermal stability, store the unencapsulated devices in a nitrogen-filled glovebox at a constant elevated temperature (e.g., 65 °C) and measure their performance periodically.[8]
-
To test photostability, expose the devices to continuous illumination and monitor their performance over time.[8]
-
Visualizations
Caption: Degradation mechanism in p-type OECTs.
Caption: General workflow for OFET fabrication.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of organic thin-film transistors based on ultrathin films of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors — Rivnay Research Group [rivnay.northwestern.edu]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Highly Efficient and Stable Organic Solar Cells Enabled by a Commercialized Simple Thieno[3,2-b]thiophene Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors [mdpi.com]
- 11. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. heeneygroup.com [heeneygroup.com]
- 13. Effects of Side-Chain Engineering with the S Atom in Thieno[3,2-b]thiophene-porphyrin to Obtain Small-Molecule Donor Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Side-Chain Engineering with the S Atom in Thieno[3,2-b]thiophene-porphyrin to Obtain Small-Molecule Donor Materials for Organic Solar Cells [agris.fao.org]
Technical Support Center: Thieno[2,3-b]thiophene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful polymerization of thieno[2,3-b]thiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the polymerization of thieno[2,3-b]thiophene?
A1: The most prevalent and effective catalysts for thieno[2,3-b]thiophene polymerization are palladium-based complexes, particularly for cross-coupling reactions like Stille and Suzuki polycondensation.[1][2][3] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequently used catalyst in this context.[1][2] While nickel-based catalysts are effective for many thiophene derivatives, they have been shown to be problematic for thieno[3,2-b]thiophene, a related isomer, often leading to catalyst trapping and stalled polymerization.[4][5][6] This suggests careful consideration is needed when selecting nickel catalysts for thieno[2,3-b]thiophene as well.
Q2: Which polymerization methods are most suitable for thieno[2,3-b]thiophene?
A2: Stille and Suzuki cross-coupling reactions are the most widely demonstrated and reliable methods for synthesizing polymers based on thieno[2,3-b]thiophene.[7][8] These methods offer good control over the polymer structure and are tolerant to a variety of functional groups.[1] Direct Arylation Polymerization (DAP) is another emerging technique that offers a more atom-economical approach, though optimization of reaction conditions is crucial.
Q3: What is catalyst trapping and how can it be avoided?
A3: Catalyst trapping refers to the formation of a stable, off-cycle catalyst complex that is unable to participate in the catalytic cycle, effectively halting the polymerization. In the context of thienothiophene polymerization with nickel catalysts, this is a significant issue.[4] It was initially thought to be due to the formation of a Ni(0) π-complex, but recent evidence suggests the trap is more likely a Ni(II) complex formed by the oxidative insertion of the catalyst into the C–S bonds of the thienothiophene ring.[6] To avoid this, using palladium-based catalysts is a common strategy, as they have shown more reliable results for this class of monomers.
Catalyst Performance Data
The selection of a catalyst system significantly impacts the resulting polymer's properties. Below is a summary of representative data from various studies.
| Polymerization Method | Catalyst | Monomer | Mₙ (kDa) | PDI | Yield (%) | Reference |
| Stille Coupling | Pd(PPh₃)₄ | 2,5-bis(5-bromothien-2-yl)thieno[3,2-b]thiophene derivative | - | - | 69-74 | [3] |
| Suzuki Coupling | Pd(PPh₃)₄ | 3-substituted thieno[2,3-b]thiophene derivatives | - | - | - | [7][8] |
| Catalyst Transfer | Ni(dppp)Cl₂ | 2,5-dibromo-3,6-dioctylthiothieno[3,2-b]thiophene | - | - | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Stille Cross-Coupling Polymerization
This protocol is a generalized procedure based on common practices for Stille coupling reactions.[1]
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the dibromo-thieno[2,3-b]thiophene monomer and an equimolar amount of the bis(trimethylstannyl) co-monomer in anhydrous toluene.
-
Catalyst Addition: To this solution, add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with a catalyst loading of 1-5 mol%.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by GPC.
-
Work-up: After cooling to room temperature, the polymer is typically precipitated by adding the reaction mixture to a non-solvent like methanol.
-
Purification: The crude polymer is then collected by filtration and further purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove residual catalyst and oligomers. The final polymer is obtained from the chloroform fraction.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of thieno[2,3-b]thiophene.
Q: My polymerization reaction has a very low yield. What are the potential causes and solutions?
A: Low polymer yield can stem from several factors:
-
Inactive Catalyst: The palladium or nickel catalyst may have degraded due to exposure to air or moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[1]
-
Impure Monomers: Impurities in the monomers can interfere with the catalytic cycle. Recrystallize or sublimate monomers before use.
-
Incorrect Stoichiometry: In step-growth polymerizations like Stille or Suzuki, a precise 1:1 stoichiometry between the two co-monomers is critical. Inaccurate measurements can limit the molecular weight and yield.
-
Catalyst Trapping: If using a nickel catalyst, the reaction may have stalled due to catalyst trapping.[4][5] Consider switching to a palladium-based catalyst system.
Q: The resulting polymer has a low molecular weight and a broad polydispersity index (PDI). How can I improve this?
A:
-
Reaction Time: The polymerization may not have reached completion. Try extending the reaction time and monitor the molecular weight evolution using GPC.
-
Temperature: The reaction temperature might be too low for efficient propagation or too high, leading to side reactions. Optimize the temperature for your specific catalyst and monomer system.
-
Catalyst Loading: A low catalyst loading might result in slow initiation and propagation. Conversely, a very high loading can sometimes lead to more side reactions. An optimal catalyst loading, typically between 1-5 mol%, should be determined experimentally.
Q: The synthesized polymer is insoluble in common organic solvents. What can be done?
A: Poor solubility is a common issue with rigid conjugated polymers.
-
Side-Chain Engineering: The most effective strategy is to incorporate flexible alkyl or alkoxy side chains onto the thieno[2,3-b]thiophene monomer. These chains increase the entropy of the polymer and disrupt intermolecular packing, enhancing solubility.
-
Co-polymerization: Introducing a more soluble co-monomer into the polymer backbone can improve the overall solubility of the resulting copolymer.
Visual Workflows
The following diagrams illustrate key decision-making processes in thieno[2,3-b]thiophene polymerization.
Caption: Catalyst selection workflow for thieno[2,3-b]thiophene polymerization.
Caption: Troubleshooting flowchart for low yield in polymerization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2- b]thiophene Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieno[2,3-b]thiophene based polymers: Synthesis and optoelectronic properties [openaccess.marmara.edu.tr]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Characterizing Impurities in Thieno[2,3-b]thiophene-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thieno[2,3-b]thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a sample of this compound?
A1: Potential impurities in this compound often originate from the synthetic route. A common synthesis starts from thiophene-3-carbaldehyde. Therefore, likely impurities include:
-
Starting Materials: Thiophene-3-carbaldehyde
-
Intermediates: Thiophene-3-carbaldehyde diethyl acetal, Methyl 3-((3-formylthiophen-2-yl)thio)propanoate
-
Isomers: Thieno[3,2-b]thiophene-2-carboxylic acid is a common isomeric impurity that can be difficult to separate.
-
Side-Products: Uncyclized precursors or products from alternative cyclization pathways.
-
Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., ethanol, ethyl acetate, hexanes) and reagents like N-bromosuccinimide (NBS) if used in a different synthetic route.
Q2: My HPLC analysis shows an unexpected peak close to the main peak of this compound. What could it be?
A2: An unexpected peak with a similar retention time to the main product is often the constitutional isomer, Thieno[3,2-b]thiophene-2-carboxylic acid.[1] Due to their similar structures and polarities, they can be challenging to separate. To confirm the identity of this peak, it is recommended to use a high-resolution HPLC column and/or couple the HPLC to a mass spectrometer (LC-MS) for mass identification.
Q3: I am having trouble getting a clean 1H NMR spectrum of my this compound sample in CDCl3. What solvent should I use?
A3: this compound, like many carboxylic acids, may have limited solubility in chloroform (CDCl3). For better solubility and sharper peaks, especially for the carboxylic acid proton, it is highly recommended to use deuterated dimethyl sulfoxide (DMSO-d6). The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 13 ppm) in DMSO-d6.
Q4: How can I differentiate between this compound and its [3,2-b] isomer using 1H NMR?
A4: The coupling constants between the protons on the thiophene rings can help distinguish between the two isomers. In this compound, you would expect to see two doublets for the protons on the unsubstituted ring. In the [3,2-b] isomer, the proton adjacent to the carboxylic acid group will appear as a singlet, which is a key distinguishing feature.
Q5: Is GC-MS a suitable method for analyzing this compound impurities?
A5: Direct GC-MS analysis of carboxylic acids can be challenging due to their low volatility and potential for thermal degradation in the injector port. It is often necessary to derivatize the carboxylic acid to a more volatile ester, for example, by methylation with diazomethane or a milder reagent like (trimethylsilyl)diazomethane. After derivatization, GC-MS can be an excellent technique for separating and identifying volatile impurities, including residual starting materials and isomeric methyl esters.
Impurity Profile
Below is a summary of potential impurities, their structures, and key analytical data for identification.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Analytical Signal |
| Thiophene-3-carbaldehyde | 112.14 | Distinct aldehyde proton signal in 1H NMR (~10 ppm). | |
| Thieno[3,2-b]thiophene-2-carboxylic acid | 184.24 | Different retention time in HPLC, unique fragmentation in MS, and distinct 1H NMR spectrum (singlet for proton adjacent to COOH).[2] | |
| Thieno[2,3-b]thiophene | 140.22 | Potential decarboxylation product. Will have a much shorter retention time in reverse-phase HPLC and a different mass in MS. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is a starting point and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: DMSO-d6.
-
Concentration: Approximately 10-20 mg of the sample in 0.75 mL of solvent.
-
1H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals: Aromatic protons between 7.0-8.5 ppm and a broad carboxylic acid proton signal downfield (>12 ppm).
-
-
13C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: Aromatic carbons between 120-150 ppm and a carboxylic carbon signal between 160-170 ppm.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments can be used to confirm the structure of the main component and to identify the structure of impurities by correlating proton and carbon signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities (after derivatization)
-
Derivatization (Methylation):
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol/diethyl ether).
-
Add a freshly prepared solution of (trimethylsilyl)diazomethane in hexane dropwise until a persistent yellow color is observed.
-
Let the reaction proceed for 10-15 minutes at room temperature.
-
Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.
-
The sample is now ready for GC-MS analysis.
-
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: A plausible synthetic pathway highlighting potential impurity sources.
References
Validation & Comparative
Mass Spectrometry Approaches for the Characterization of Thieno[2,3-b]thiophene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry stands as a pivotal analytical technique for the structural elucidation and characterization of thieno[2,3-b]thiophene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This guide provides a comparative overview of various mass spectrometry techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical approach.
Thieno[2,3-b]thiophenes are a class of fused heterocyclic compounds that have garnered considerable interest due to their diverse biological activities, including anticancer, antioxidant, and enzyme inhibition properties. The precise determination of their molecular weight and fragmentation patterns through mass spectrometry is crucial for confirming their synthesis and understanding their structure-activity relationships. This guide explores the application of different ionization techniques, including Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), in the analysis of these compounds.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount in the mass spectrometry analysis of thieno[2,3-b]thiophene derivatives and is largely dependent on the physicochemical properties of the analyte and the desired analytical information.
| Ionization Technique | Analyte Characteristics | Information Obtained | Common Applications |
| Electron Ionization (EI) | Volatile and thermally stable compounds | Detailed fragmentation patterns for structural elucidation. | GC-MS analysis of smaller, non-polar derivatives. |
| Electrospray Ionization (ESI) | Polar and thermally labile compounds, soluble in polar solvents | Primarily molecular ion information ([M+H]⁺, [M+Na]⁺), with fragmentation induced via tandem MS (MS/MS). | LC-MS analysis of a wide range of derivatives, including polar and high molecular weight compounds. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | High molecular weight and non-volatile compounds | Primarily molecular ion information, suitable for complex mixtures. | Analysis of larger synthetic constructs and polymers incorporating the thieno[2,3-b]thiophene core. |
Experimental Data and Observations
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that provides extensive fragmentation, which can be invaluable for structural confirmation of thieno[2,3-b]thiophene derivatives.
A study on 2,3-dihydrothieno[2,3-b]quinoline-S-oxide and its benzo(h) derivative using electron impact mass spectrometry revealed that the molecular ion often appears as the base peak. The fragmentation patterns are characterized by the loss of small neutral molecules and radicals such as CH₃, O, OH, H₂O, CO, CHO, SH, CHS, SO, and SOH.[1] A notable rearrangement to a cyclic sulphenate structure was proposed to initiate the loss of CO, CHO, SH, and CHS species.[1]
The NIST WebBook provides EI mass spectra for simpler derivatives like 2-methylthieno[2,3-b]thiophene and 2-ethylthieno[2,3-b]thiophene, which can serve as reference data. For 2-methylthieno[2,3-b]thiophene (C₇H₆S₂), the molecular weight is 154.253 g/mol .[2] Similarly, 2-ethylthieno[2,3-b]thiophene (C₈H₈S₂) has a molecular weight of 168.006743 g/mol .[3]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique well-suited for a broad range of thieno[2,3-b]thiophene derivatives, particularly those synthesized for biological evaluation, which often possess polar functional groups.
In the analysis of novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine regioisomers, ESI tandem mass spectrometry (MS/MS) was employed to differentiate between the isomers.[4] While both isomers exhibited poor fragmentation, the formation of a benzyl cation (m/z = 91) was a dominant peak in the tandem mass spectra.[4] Crucially, subtle differences in the fragmentation patterns allowed for their discrimination.[4] For instance, one isomer produced characteristic cross-ring fragments at m/z = 189 and m/z = 147, which were absent in the spectrum of the other isomer.[4]
High-resolution mass spectrometry (HRMS) with ESI is frequently used to confirm the elemental composition of newly synthesized thieno[3,2-b]thiophene derivatives. For example, the calculated m/z for C₁₄H₁₃O₄S₂ [M+H]⁺ was 309.0250, with an observed value of 309.0245.[5]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is particularly useful for the analysis of larger, less soluble, or polymeric materials containing the thieno[2,3-b]thiophene scaffold.
In the characterization of thieno[3,2-b]thiophene derivatives end-capped with phenyl units, MALDI-TOF mass spectroscopy was utilized.[6] Prominent base peaks corresponding to the molecular ions were observed for all synthesized compounds, confirming their successful synthesis.[6] For example, for 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (C₁₄H₈S₄), the calculated m/z was 309.950, and the observed m/z was 303.904 (100, M+), with dithranol used as the matrix.[6]
Experimental Protocols
General GC-MS Protocol for Volatile Thieno[2,3-b]thiophene Derivatives:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
General LC-MS Protocol for Polar Thieno[2,3-b]thiophene Derivatives:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol (often with 0.1% formic acid).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and mobile phase.
-
Workflow for Mass Spectrometry Analysis
The following diagram illustrates a general workflow for the mass spectrometry analysis of thieno[2,3-b]thiophene derivatives.
Caption: General workflow for the mass spectrometry analysis of thieno[2,3-b]thiophene derivatives.
Conclusion
The selection of an appropriate mass spectrometry technique is critical for the successful characterization of thieno[2,3-b]thiophene derivatives. EI-MS provides detailed structural information through extensive fragmentation, making it ideal for smaller, volatile compounds. ESI-MS is a versatile technique for a wide range of derivatives, offering excellent sensitivity for molecular weight determination, especially when coupled with liquid chromatography. MALDI-TOF-MS is the preferred method for high molecular weight and less soluble compounds. By understanding the principles and applications of each technique, researchers can effectively elucidate the structures of novel thieno[2,3-b]thiophene compounds, facilitating their development in various scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-b]thiophene,2-methyl- [webbook.nist.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT and HOMO-LUMO Analysis of Thieno[2,3-b]thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
The electronic and structural properties of thieno[2,3-b]thiophene and its derivatives are a subject of intense research, driven by their potential applications in organic electronics, photovoltaics, and medicinal chemistry.[1][2][3] Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and understand the behavior of these molecules at the quantum level. A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the electronic band gap, charge transport properties, and reactivity of these compounds.[4][5] This guide provides a comparative overview of DFT and HOMO-LUMO analysis of various thieno[2,3-b]thiophene compounds, supported by experimental data.
Computational and Experimental Methodologies
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A commonly employed method for geometry optimization and electronic property calculations of thieno[2,3-b]thiophene derivatives is the B3LYP hybrid functional.[6][7] This functional, combined with basis sets such as 6-31G(d) or 6-311G(d,p), provides a good balance between computational cost and accuracy for these systems.[6][7] Time-dependent DFT (TD-DFT) is often used to simulate UV-vis absorption spectra, allowing for a direct comparison with experimental results.[7][8]
Experimentally, the HOMO and LUMO energy levels can be estimated using techniques like cyclic voltammetry (CV) and UV-vis spectroscopy.[6][9] The onset of the oxidation potential in CV is used to determine the HOMO level, while the optical band gap, estimated from the onset of the absorption spectrum, can be used to approximate the LUMO level when combined with the HOMO energy.[6][9]
Below is a generalized workflow for the computational analysis of thieno[2,3-b]thiophene compounds.
Comparative Analysis of HOMO-LUMO Energies and Band Gaps
The electronic properties of thieno[2,3-b]thiophene can be significantly tuned by introducing different substituent groups. This functionalization alters the extent of π-conjugation and the electron-donating or -withdrawing nature of the molecule, thereby modifying the HOMO and LUMO energy levels and the resulting energy gap (Eg). A smaller HOMO-LUMO gap generally indicates a more reactive molecule and is often associated with a red-shift in the absorption spectrum.[10]
The following table summarizes the calculated and experimental electronic properties of several thieno[2,3-b]thiophene and related dithienothiophene (DTT) derivatives.
| Compound | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Experimental Method | Reference |
| Thieno[3,2-b]thiophene Derivative 3 | B3LYP/6-31G* | -4.94 | - | 2.50 (from UV-vis) | UV-vis Spectroscopy | [11] |
| Thieno[3,2-b]thiophene Derivative 5 | - | - | - | 2.80 (from UV-vis) | UV-vis Spectroscopy | [11] |
| Thieno[3,2-b]thiophene Derivative 6 | - | - | - | 2.65 (from UV-vis) | UV-vis Spectroscopy | [11] |
| DTT Derivative 1 | B3LYP/6-31G(d) | -5.42 | -1.67 | 3.75 (from UV-vis) | Cyclic Voltammetry, UV-vis | [6] |
| DTT Derivative 2 | B3LYP/6-31G(d) | -5.09 | -2.31 | 2.78 (from UV-vis) | Cyclic Voltammetry, UV-vis | [6] |
| DTT Derivative 3 | B3LYP/6-31G(d) | -5.19 | -2.46 | 2.73 (from UV-vis) | Cyclic Voltammetry, UV-vis | [6] |
| Thieno[2,3-b]thiophene Derivative 6a | TD-DFT/B3LYP/6-311+G(d,p) | - | - | 3.93 | - | [8] |
| Thieno[2,3-b]thiophene Derivative 6b | TD-DFT/B3LYP/6-311+G(d,p) | - | - | 3.91 | - | [8] |
| Thieno[2,3-b]thiophene Derivative 6d | TD-DFT/B3LYP/6-311+G(d,p) | - | - | 3.91 | - | [8] |
| Benzo[b]thieno[2,3-d]thiophene Derivative 2 | DFT | -5.49 (exp) / -5.34 (calc) | -2.26 (exp) / -1.54 (calc) | 3.23 (from UV-vis) | Cyclic Voltammetry, UV-vis | [9] |
| Benzo[b]thieno[2,3-d]thiophene Derivative 3 | DFT | -5.51 (exp) / -5.33 (calc) | -2.29 (exp) / -1.64 (calc) | 3.22 (from UV-vis) | Cyclic Voltammetry, UV-vis | [9] |
| Thieno[2,3-b]thiophene-based NFA (FUIC-6) | DFT | - | - | 1.88 | - | [10] |
Note: "exp" denotes experimental values, and "calc" denotes calculated values. NFA stands for Non-Fullerene Acceptor.
The data clearly demonstrates the influence of molecular structure on the electronic properties. For instance, extending the π-conjugation, as seen in the DTT derivatives with more thiophene rings, leads to a significant red-shift in the absorption maxima and a decrease in the energy band gap.[6] Similarly, the introduction of strong electron-withdrawing groups in the FUIC-6 molecule results in a very low band gap.[10] The good correlation often observed between DFT-calculated values and experimental data underscores the predictive power of these computational methods.[9]
Applications in Drug Development and Organic Electronics
The insights gained from DFT and HOMO-LUMO analysis are valuable in various fields. In organic electronics, a well-matched HOMO level with the work function of the electrode material is crucial for efficient charge injection in devices like Organic Field-Effect Transistors (OFETs).[11] For instance, a HOMO level around -5.1 eV aligns well with the work function of gold electrodes, potentially leading to improved device performance.[11]
In the realm of drug development, thieno[2,3-b]thiophene derivatives have been investigated as potential inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR).[12] DFT and molecular docking studies can elucidate the binding mechanisms of these compounds with their target proteins, guiding the design of more potent and selective inhibitors.[12] The reactivity of these compounds, which can be inferred from their HOMO-LUMO gap, is also a critical factor in their biological activity.
Logical Relationships in Structure-Property Analysis
The relationship between the chemical structure of thieno[2,3-b]thiophene derivatives and their resulting electronic properties can be visualized as a logical flow.
References
- 1. Dithieno[3,2- b :2′,3′- d ]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05768A [pubs.rsc.org]
- 2. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In Silico Designing of Thieno[2,3-b]thiophene Core-Based Highly Conjugated, Fused-Ring, Near-Infrared Sensitive Non-fullerene Acceptors for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thieno[2,3-b]thiophene and Thieno[3,2-b]thiophene Isomers for Organic Electronics
Authored for Researchers, Scientists, and Drug Development Professionals
Thienothiophenes, bicyclic aromatic compounds formed by two fused thiophene rings, are fundamental building blocks in the field of organic electronics. Their rigid, planar structure and electron-rich nature make them ideal candidates for constructing high-performance organic semiconductors. However, the specific arrangement of the sulfur atoms within the fused-ring system gives rise to distinct isomers with significantly different electronic and structural properties. This guide provides an objective, data-driven comparison of two of the most common and stable isomers: the linearly-conjugated Thieno[3,2-b]thiophene and the cross-conjugated Thieno[2,3-b]thiophene.
Structural and Electronic Differences at a Glance
The core difference between Thieno[3,2-b]thiophene and Thieno[2,3-b]thiophene lies in the fusion topology, which dictates the pathway of π-electron delocalization. Thieno[3,2-b]thiophene possesses a linear, 'anti' configuration of sulfur atoms, allowing for efficient, uninterrupted conjugation along the molecular backbone. This structure is often compared to a small acene. In contrast, Thieno[2,3-b]thiophene has a 'syn' sulfur configuration, leading to a cross-conjugated system where the π-electron pathway is disrupted.[1][2] This fundamental structural variance has profound implications for the material's electronic properties and its performance in devices.
Comparative Physical and Electronic Properties
The differing conjugation pathways directly influence the fundamental physical and electronic characteristics of these isomers. Thieno[3,2-b]thiophene is a white solid at room temperature, while Thieno[2,3-b]thiophene is a colorless oil, reflecting differences in intermolecular packing forces.[3] Electronic properties, which are critical for semiconductor performance, also show significant divergence. Theoretical calculations provide a clear comparison of the parent molecules' frontier molecular orbital (HOMO/LUMO) energies.
Table 1: Comparison of Physical and Calculated Electronic Properties of Parent Isomers
| Property | Thieno[3,2-b]thiophene | Thieno[2,3-b]thiophene | Reference |
| CAS Number | 251-41-2 | 250-84-0 | [4][5] |
| Molecular Formula | C₆H₄S₂ | C₆H₄S₂ | [6][7] |
| Molecular Weight | 140.23 g/mol | 140.23 g/mol | [5][8] |
| Physical State | White Solid | Colorless Oil | [3] |
| Melting Point | 56 °C | N/A | [8] |
| Calculated HOMO | -6.01 eV | -5.80 eV | [1][9] |
| Calculated LUMO | -2.86 eV | N/A | [1] |
| Calculated E_gap | 3.15 eV | N/A | [1] |
Note: Data for unsubstituted parent compounds is primarily from theoretical DFT calculations, as experimental values for these core molecules are not commonly reported in a comparative context. "N/A" indicates data not available in the cited computational studies.
Performance in Organic Field-Effect Transistors (OFETs)
While the properties of the parent molecules are instructive, the true potential of these isomers is realized when they are incorporated as core units into larger, functionalized organic semiconductors. In this context, the Thieno[3,2-b]thiophene core has been more extensively studied and has generally yielded materials with superior charge carrier mobility. Its linear conjugation and propensity for forming ordered, π-stacked solid-state structures are highly conducive to efficient charge transport.[10] However, derivatives of Thieno[2,3-b]thiophene have also been successfully employed in OFETs, demonstrating that its unique electronic structure can be leveraged to create stable, high-performance materials.[2]
Table 2: Representative Performance of Thienothiophene-Based OFETs
| Isomer Core | Derivative Type | Hole Mobility (µ_h) [cm²/Vs] | Key Findings | Reference |
| Thieno[3,2-b]thiophene | Fused Thienoacene Dimer | up to 1.33 | Exhibits active p-channel semiconductor behavior with high mobility. | [11] |
| Thieno[3,2-b]thiophene | Co-polymer with Benzothiadiazole | up to 0.1 | Solution-processed, low-voltage OFETs with good performance. | [6] |
| Thieno[2,3-b]thiophene | Bent-Thienoacene | 5.1 x 10⁻⁵ | Spin-coated device with p-type characteristics and edge-on orientation. | [7] |
| Thieno[2,3-b]thiophene | Polythiophene Co-polymer | up to 0.42 | Resulting devices showed well-defined morphology and superior air stability. | [2] |
Experimental Protocols
The characterization of these materials relies on a suite of standardized experimental techniques to determine their electronic energy levels and charge transport characteristics.
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Apparatus: A three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), controlled by a potentiostat.
-
Sample Preparation: The thienothiophene derivative is dissolved in a suitable, dry organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆). The solution must be deoxygenated by bubbling with an inert gas like nitrogen or argon for approximately 10-15 minutes prior to the measurement.
-
Procedure:
-
The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back again.
-
The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The onset oxidation potential (E_ox,onset) and onset reduction potential (E_red,onset) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming its energy level is -4.8 eV below vacuum) using the following empirical equations:
-
E_HOMO = -[e(E_ox,onset - E₁/₂(Fc/Fc⁺)) + 4.8] eV
-
E_LUMO = -[e(E_red,onset - E₁/₂(Fc/Fc⁺)) + 4.8] eV
-
-
UV-Visible Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy is used to measure the absorption of light by the material, from which the optical band gap (E_g) can be determined.
-
Apparatus: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., chloroform, THF, or CH₂Cl₂) to a dilute concentration (typically 10⁻⁵ to 10⁻⁶ M). For thin-film measurements, the material is deposited onto a transparent substrate like quartz or glass.
-
Procedure:
-
The sample is placed in a quartz cuvette (for solutions) or directly in the beam path (for thin films).
-
The absorbance is measured over a range of wavelengths (e.g., 200-900 nm).
-
The absorption onset (λ_onset), defined as the wavelength where the absorption begins to rise from the baseline, is identified from the spectrum.
-
The optical band gap is calculated using the formula:
-
E_g (eV) = 1240 / λ_onset (nm)
-
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
Fabricating an OFET allows for the direct measurement of charge carrier mobility, a key performance metric for a semiconductor.
-
Apparatus: Spin-coater or thermal evaporator for film deposition, semiconductor parameter analyzer.
-
Device Architecture: A common configuration is the bottom-gate, top-contact (BGTC) architecture.
-
A heavily doped silicon wafer serves as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) acting as the gate dielectric.
-
The thienothiophene semiconductor is deposited as a thin film onto the SiO₂ surface, often via spin-coating from solution or vacuum thermal evaporation.
-
Source and drain electrodes (typically gold) are then deposited on top of the organic semiconductor layer through a shadow mask.
-
-
Characterization Procedure:
-
The device is placed in a probe station, and electrical contacts are made to the source, drain, and gate electrodes.
-
Transfer characteristics are measured by sweeping the gate voltage (V_g) at a constant source-drain voltage (V_sd) and measuring the resulting drain current (I_d).
-
Output characteristics are measured by sweeping V_sd at various constant gate voltages.
-
The field-effect mobility (µ) is calculated from the saturation regime of the transfer curve using the equation:
-
I_d = (µ * C_i * W) / (2 * L) * (V_g - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.
-
-
Conclusion
The choice between Thieno[3,2-b]thiophene and Thieno[2,3-b]thiophene as a core building block depends on the desired properties of the final material.
-
Thieno[3,2-b]thiophene is the isomer of choice for applications demanding the highest possible charge carrier mobility. Its linear, acene-like conjugation provides an efficient pathway for charge transport, and its derivatives have consistently demonstrated benchmark performance in p-type organic field-effect transistors.
-
Thieno[2,3-b]thiophene , with its cross-conjugated structure, typically results in materials with higher ionization potentials, which can translate to enhanced air stability.[2] While generally exhibiting lower mobilities than the linear isomer, its unique electronic characteristics offer an alternative design strategy for stable and efficient organic semiconductors.
For researchers and developers, understanding the fundamental trade-offs between these two isomers—efficient delocalization versus disrupted conjugation—is critical for the rational design of next-generation organic electronic materials.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thienothiophene - Wikipedia [en.wikipedia.org]
- 4. Thieno[3,2-b]thiophene [webbook.nist.gov]
- 5. Thieno[2,3-b]thiophene [webbook.nist.gov]
- 6. PubChemLite - Thieno[3,2-b]thiophene (C6H4S2) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - Thieno[2,3-b]thiophene (C6H4S2) [pubchemlite.lcsb.uni.lu]
- 8. Thieno[3,2-b]thiophene CAS#: 251-41-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieno[2,3-b]thiophene [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Thieno[2,3-b]thiophene in Organic Photovoltaics: A Performance Comparison with Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher efficiency and stability in organic photovoltaics (OPVs) has led to the exploration of a vast array of organic semiconductor materials. Among these, fused heterocyclic compounds have emerged as promising building blocks for donor and acceptor materials in the active layer of OPVs. This guide provides a comparative analysis of the performance of thieno[2,3-b]thiophene-containing materials in OPVs against other commonly employed heterocycles. Due to the limited availability of direct comparative studies on thieno[2,3-b]thiophene, this guide will also leverage data from its more extensively studied isomer, thieno[3,2-b]thiophene, to provide a broader performance context.
Performance Snapshot: Thienothiophenes vs. Other Heterocycles
The inherent properties of the heterocyclic units within the polymer backbone or small molecule core significantly influence the optoelectronic characteristics and, consequently, the device performance of OPVs. The planarity, electron-richness, and potential for intermolecular interactions of these heterocycles play a crucial role in determining the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Below is a summary of key performance data from studies comparing thienothiophene-based materials with other heterocycles in similar polymer backbones and device architectures.
| Donor Polymer/Small Molecule | Heterocyclic Unit Compared | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference Donor/Acceptor |
| Thieno[3,4-b]thiophene-based (PTBTz-2) | Thiophene | 9.72 | - | 16.84 | - | PC71BM |
| PBT-0F | Thiophene | 4.5 | - | - | - | PC71BM |
| Quinoxaline-based with Thieno[3,2-b]thiophene (PTT-TTDTQx) | 2,2'-Bithiophene | 2.15 | 0.78 | 4.88 | 0.57 | PC71BM |
| Quinoxaline-based with 2,2'-Bithiophene (PBT-TTDTQx) | 2,2'-Bithiophene | 1.02 | 0.75 | 2.89 | 0.47 | PC71BM |
| DPP-based with Thieno[3,2-b]thiophene (P1) | - | 5.4 | ~0.57 | ~15 | 0.61 | PC71BM |
In-Depth Analysis
Thienothiophenes, in their various isomeric forms, offer a unique combination of properties that are advantageous for OPV applications. The fused-ring structure imparts rigidity and planarity to the polymer backbone, which can enhance intermolecular π-π stacking and facilitate charge transport.
A notable study comparing a thieno[3,4-b]thiophene-based copolymer (PTBTz-2) with a thiophene-bridged analogue (PBT-0F) demonstrated a significant performance enhancement. The thienothiophene-containing polymer achieved a remarkable power conversion efficiency (PCE) of 9.72%, with a high short-circuit current density (Jsc) of 16.84 mA cm⁻². This performance was more than double that of the thiophene-based counterpart, which had a PCE of 4.5%[1]. This superiority is attributed to a lower HOMO energy level, a higher dipole moment, and a more planar molecular configuration in the thienothiophene polymer, leading to favorable phase domains and good intermixing with the fullerene acceptor[1].
In another direct comparison, a quinoxaline-based donor polymer incorporating thieno[3,2-b]thiophene (PTT-TTDTQx) exhibited a PCE of 2.15%, which was significantly higher than the 1.02% achieved by a similar polymer containing 2,2'-bithiophene (PBT-TTDTQx)[2]. The improved performance of the thienothiophene-based polymer was ascribed to the rigid and planar structure of the thieno[3,2-b]thiophene unit, along with its strong electron-donating properties[2].
Furthermore, a diketopyrrolopyrrole (DPP)-based copolymer incorporating thieno[3,2-b]thiophene (P1) demonstrated a high PCE of 5.4%, with a Jsc of approximately 15 mA cm⁻² and a fill factor of 0.61[3]. While this study did not include a direct comparison with another heterocycle, the performance metrics highlight the potential of thienothiophene units in constructing high-performance OPV materials.
Theoretical studies on thieno[2,3-b]thiophene-based non-fullerene acceptors have also shown promise. These computational models predict that the unique electronic structure of the thieno[2,3-b]thiophene core can lead to efficient non-fullerene acceptors with desirable photovoltaic characteristics[4]. While experimental data for direct comparison is still emerging, these theoretical insights suggest that thieno[2,3-b]thiophene is a valuable building block for future OPV material design.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are summarized protocols from the cited studies for the fabrication and characterization of OPV devices.
Device Fabrication
A common device architecture for the evaluated OPVs is the bulk heterojunction (BHJ) structure. A typical fabrication process is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates, followed by annealing.
-
Active Layer Deposition: The donor polymer and acceptor (e.g., PC71BM) are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) to form a blend solution. This active layer solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is often subjected to solvent or thermal annealing to optimize the morphology.
-
Electron Transport Layer (ETL) / Cathode Deposition: A low work function metal, such as calcium (Ca) or lithium fluoride (LiF), followed by a layer of aluminum (Al) or silver (Ag), is thermally evaporated on top of the active layer under high vacuum to form the cathode. For inverted structures, a ZnO layer might be used as the ETL.
Device Characterization
The performance of the fabricated OPV devices is typically evaluated under standard testing conditions:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination at an intensity of 100 mW/cm². From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE (also known as Incident Photon-to-Current Conversion Efficiency, IPCE) is measured to determine the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.
Logical Workflow for Heterocycle Comparison in OPVs
The following diagram illustrates the logical workflow for comparing the performance of different heterocyclic building blocks in organic photovoltaic devices.
Caption: A flowchart illustrating the process of comparing different heterocyclic materials for OPV applications.
Conclusion
References
- 1. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Photovoltaic Properties of Thieno[3,2-b]Thiophene-I...: Ingenta Connect [ingentaconnect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Silico Designing of Thieno[2,3-b]thiophene Core-Based Highly Conjugated, Fused-Ring, Near-Infrared Sensitive Non-fullerene Acceptors for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hirshfeld Surface Analysis of Thieno[2,3-b]thiophene and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hirshfeld surface analysis as applied to thieno[2,3-b]thiophene and structurally related derivatives. By quantifying intermolecular interactions, this powerful computational method offers crucial insights into the crystal packing of these compounds, which is essential for understanding their solid-state properties and for the rational design of new materials and pharmaceuticals.
Data Presentation: Comparative Analysis of Intermolecular Contacts
The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a selection of thieno[2,3-b]thiophene and related heterocyclic derivatives. This quantitative data allows for a direct comparison of how different substituents and molecular structures influence the crystal packing.
| Intermolecular Contact | Compound 1¹[1] | Compound 2²[2] | Compound 3³[3] |
| H···H | 36.9% | 47.6% | 10.1% |
| C···H/H···C | 26.1% | 33.4% | 9.3% |
| O···H/H···O | 15.1% | 11.6% | 7.6% |
| F···H/H···F | 9.2% | - | - |
| C···C | 6.7% | - | 11.9% |
| S···C/C···S | 2.2% | - | - |
| S···H/H···S | 0.9% | - | - |
| F···C/C···F | 0.8% | - | - |
| N···C/C···N | 0.7% | - | - |
| Cl···H/H···Cl | - | - | 20.8% |
| Cl···Cl | - | - | 18.7% |
| Cl···S/S···Cl | - | - | 10.9% |
¹(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide ²5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide ³(2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one
Experimental Protocols: Hirshfeld Surface Analysis
The methodology for Hirshfeld surface analysis is a computational process that relies on the crystallographic information of the compound of interest.
1. Data Acquisition: The primary input for a Hirshfeld surface analysis is a Crystallographic Information File (CIF). This file contains the results of a single-crystal X-ray diffraction experiment, including unit cell dimensions, space group, and atomic coordinates.
2. Hirshfeld Surface Generation: The analysis is performed using specialized software, most commonly CrystalExplorer. The CIF is loaded into the program, which then calculates the Hirshfeld surface of the molecule. The surface is defined as the region where the electron density of the promolecule (the molecule of interest) is equal to the sum of the electron densities of all other molecules in the crystal.
3. Surface Property Mapping: Various properties can be mapped onto the Hirshfeld surface to visualize different aspects of the intermolecular interactions. Key properties include:
-
dnorm : A normalized contact distance that highlights regions of close contact. Negative values (red) indicate contacts shorter than the van der Waals radii, positive values (blue) indicate longer contacts, and white areas represent contacts around the van der Waals separation.
-
Shape Index and Curvedness : These properties provide information about the shape of the surface, helping to identify complementary packing motifs such as π-π stacking.
4. 2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot is unique for each crystal structure and can be decomposed to show the contribution of specific atom-pair contacts.
5. Quantitative Analysis: The 2D fingerprint plots can be used to quantify the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. This provides a numerical basis for comparing the packing of different crystal structures.
Visualization of Hirshfeld Surface Analysis
The following diagrams illustrate the workflow of a typical Hirshfeld surface analysis and the conceptual relationship between intermolecular interactions and the resulting crystal packing.
References
- 1. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of Thieno[2,3-b]thiophene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of thieno[2,3-b]thiophene-based polymers, benchmarked against the well-established poly(3-hexylthiophene) (P3HT) and isomeric thieno[3,2-b]thiophene-based polymers. The data presented is crucial for understanding the charge transport characteristics and energy levels of these materials, which is vital for their application in organic electronics, including sensors and drug delivery systems.
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters obtained from cyclic voltammetry (CV) studies of representative polymers. These parameters, including oxidation potential (E_ox), highest occupied molecular orbital (HOMO) energy level, lowest unoccupied molecular orbital (LUMO) energy level, and electrochemical band gap (E_g), are critical indicators of a polymer's charge injection and transport capabilities.
| Polymer | Monomer Structure | Onset Oxidation Potential (E_ox,onset) vs. Ag/AgCl (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (E_g) (eV) | Reference |
| Poly(thieno[2,3-b]thiophene) derivative | Substituted Thieno[2,3-b]thiophene | 1.10 - 1.31 | Not Specified | Not Specified | 2.18 - 2.65 | [1] |
| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | ~0.85 | ~-5.2 | ~-3.0 | ~2.2 | |
| Poly(thieno[3,2-b]thiophene) derivative | Substituted Thieno[3,2-b]thiophene | 0.97 - 1.39 | Not Specified | Not Specified | 1.86 - 2.46 |
Note: The values presented are compiled from different studies and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution. The HOMO and LUMO levels for P3HT and the thieno[3,2-b]thiophene derivative are typical values reported in the literature.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of research findings. Below are typical protocols for preparing polymer thin films and conducting cyclic voltammetry measurements.
Preparation of Polymer Thin Films by Spin-Coating
Spin-coating is a common technique for producing uniform thin films of polymers on a substrate, which is essential for reliable electrochemical analysis.
Materials and Equipment:
-
Polymer (e.g., thieno[2,3-b]thiophene-based polymer, P3HT)
-
Solvent (e.g., chloroform, chlorobenzene, or other suitable organic solvent)
-
Substrate (e.g., indium tin oxide (ITO) coated glass slides)
-
Spin-coater
-
Hotplate
-
Inert atmosphere glovebox (optional, but recommended)
Procedure:
-
Solution Preparation: Dissolve the polymer in the chosen solvent to a specific concentration (e.g., 5-10 mg/mL). Gentle heating and stirring may be required to ensure complete dissolution.
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic residues and particulates. A typical cleaning procedure involves sequential sonication in a series of solvents such as deionized water, acetone, and isopropanol.
-
Spin-Coating:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin-coater. The spinning speed and time are critical parameters that determine the film thickness. A typical starting point is 1500-3000 rpm for 30-60 seconds.[2]
-
-
Annealing: Transfer the coated substrate to a hotplate for thermal annealing. Annealing, typically performed at temperatures ranging from 80°C to 150°C for 10-30 minutes, can improve the film's morphology and crystallinity.[2] This step is often carried out in an inert atmosphere to prevent polymer degradation.[2]
Cyclic Voltammetry (CV) Measurement
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of materials.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): The substrate coated with the polymer film (e.g., polymer/ITO).
-
Reference Electrode (RE): A stable electrode with a known potential, such as a silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO3) electrode.
-
Counter Electrode (CE): An inert conductor with a large surface area, typically a platinum wire or foil.
-
Electrolyte Solution: A solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile). The electrolyte must be electrochemically stable within the potential window of the experiment.
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the polymer-coated working electrode, the reference electrode, and the counter electrode immersed in the electrolyte solution.
-
De-aeration: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals.
-
CV Scan:
-
Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential, and scan rate. A typical scan rate for polymer films is 50-100 mV/s.
-
Initiate the potential sweep. The potentiostat applies a linearly ramping potential to the working electrode and measures the resulting current.
-
The potential is swept to a vertex potential and then reversed back to the final potential, completing one cycle. Multiple cycles are often run to check for stability.
-
-
Data Analysis: The resulting plot of current versus potential is a cyclic voltammogram. The onset oxidation potential is determined from the inflection point of the oxidation peak, which is then used to calculate the HOMO energy level of the polymer. Similarly, the onset reduction potential can be used to determine the LUMO energy level.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages.
Caption: Experimental workflow for cyclic voltammetry studies.
Caption: Schematic of a three-electrode setup for CV.
References
Unveiling the Electronic Transitions of Thieno[2,3-b]thiophene: A Computational Modeling Comparison
A deep dive into the computational modeling of electronic transitions in thieno[2,3-b]thiophene reveals a landscape of methodologies, each with distinct advantages and limitations. This guide provides a comparative analysis of common computational approaches, supported by available experimental data for thieno[2,3-b]thiophene and its close isomer, thieno[3,2-b]thiophene, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Thieno[2,3-b]thiophene, a sulfur-containing heterocyclic compound, and its isomers are foundational building blocks in the development of novel organic electronic materials. Understanding their electronic properties, particularly the nature of their electronic transitions, is paramount for designing materials with tailored optical and electronic characteristics. Computational modeling serves as a powerful tool to elucidate these properties at a molecular level. This guide compares the performance of various computational methods, with a focus on Time-Dependent Density Functional Theory (TD-DFT), against higher-level ab initio methods and available experimental data.
Performance of Computational Methods
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method due to its favorable balance of computational cost and accuracy. However, the choice of the exchange-correlation functional is critical to its performance. For thiophene-based systems, hybrid functionals such as B3LYP and PBE0, and range-separated functionals like CAM-B3LYP are commonly employed.
More computationally intensive ab initio methods, such as the Algebraic Diagrammatic Construction to the second order (ADC(2)) and Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD), are often used as benchmarks for TD-DFT results due to their higher accuracy.
Below is a summary of calculated and experimental electronic transition data for thieno[2,3-b]thiophene derivatives and its isomer.
| Compound | Method | Excitation Energy (eV) | Oscillator Strength (f) | Experimental λmax (nm) | Reference |
| Thieno[3,2-b]thiophene | TD-DFT (PBE0) | 4.85 (S1), 5.45 (S2) | 0.12, 0.45 | ~256 | [Theoretical Study] |
| Thieno[3,2-b]thiophene | ADC(2) | 5.20 (S1), 5.65 (S2) | 0.10, 0.50 | ~256 | [Theoretical Study] |
| Thieno[3,2-b]thiophene | EOM-CCSD | 5.25 (S1), 5.70 (S2) | - | ~256 | [Theoretical Study] |
| Fullerene-thieno[2,3-b]thiophene dyad | TD-DFT (B3LYP) | - | - | 258, 328, 432 | [1] |
| Phenyl-substituted thieno[2,3-b]thiophene polymer | Experimental | - | - | ~400-600 | [2] |
Experimental Protocols
UV-Vis Absorption Spectroscopy:
The experimental absorption spectra referenced in this guide are typically recorded on a UV-Vis spectrophotometer. A general procedure involves:
-
Sample Preparation: The thieno[2,3-b]thiophene derivative or related compound is dissolved in a suitable solvent (e.g., chloroform, tetrahydrofuran) to a low concentration (typically in the micromolar range) to ensure adherence to the Beer-Lambert law.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing the pure solvent.
-
Measurement: The sample solution is placed in a quartz cuvette, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is then determined.
Computational Methodologies
Time-Dependent Density Functional Theory (TD-DFT):
-
Ground-State Geometry Optimization: The molecular geometry of thieno[2,3-b]thiophene is first optimized in its electronic ground state using Density Functional Theory (DFT). A suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), cc-pVTZ) are chosen.
-
Excited-State Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed to obtain the vertical excitation energies and oscillator strengths of the low-lying electronic transitions. The same functional and basis set are typically used for consistency. Solvent effects can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).
Ab Initio Methods (ADC(2), EOM-CCSD):
These methods are employed for higher accuracy, particularly for benchmarking TD-DFT results. The computational workflow is similar to TD-DFT, involving a ground-state geometry optimization followed by an excited-state calculation at that geometry. These methods are significantly more computationally demanding.
Visualizing Computational Workflows
To illustrate the process of computational modeling and the relationship between different methods, the following diagrams are provided.
Caption: A flowchart illustrating the typical workflow for the computational modeling of electronic transitions.
Caption: A diagram showing the relative hierarchy of common computational methods for electronic transitions in terms of accuracy and computational cost.
References
Navigating the Air Stability of Thieno[2,3-b]thiophene Semiconductors: A Comparative Guide
The inherent air stability of organic semiconductors is a critical parameter for their commercial viability in electronic devices. Thieno[2,3-b]thiophene-based materials have emerged as a promising class of organic semiconductors, demonstrating notable resilience to ambient conditions. This guide provides a comparative assessment of the air stability of various thieno[2,3-b]thiophene derivatives, supported by experimental data, to aid researchers and professionals in materials selection and device engineering.
The stability of organic field-effect transistors (OFETs) is paramount for their practical applications. Thieno[2,3-b]thiophene and its derivatives have garnered significant attention due to their intrinsic electronic properties that often translate to enhanced stability when exposed to air. This stability is largely attributed to the cross-conjugated structure of the thieno[2,3-b]thiophene core, which can lead to a lower highest occupied molecular orbital (HOMO) energy level and a higher ionization potential, thus making the material less susceptible to oxidation by ambient oxygen and moisture.
Comparative Analysis of Air Stability
To facilitate a clear comparison, the following table summarizes the air stability performance of several key thieno[2,3-b]thiophene-based semiconductors based on available literature. It is important to note that experimental conditions for stability testing can vary between studies, which may influence the observed results.
| Semiconductor Material | Initial Hole Mobility (cm²/Vs) | Stability Performance in Air | On/Off Ratio |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene (Compound 1) | 0.42 | Maintained stable operation upon 90-day storage in ambient conditions.[1] | >10⁸ |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | 2.1 | Mobility decreased to 1.5 cm²/Vs after eight months of storage in ambient air.[2] | 10⁸ |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives with phenylene π-bridge | 1.0 | No deterioration in charge carrier mobility was observed even after several months in an ambient environment.[3] | >10⁶ |
| Polythiophene with thieno[2,3-b]thiophene incorporation | 0.15 | Transistors exhibit lifetimes of several months in air with no encapsulation necessary. | >10⁵ |
Factors Influencing Air Stability
The stability of thieno[2,3-b]thiophene semiconductors is not solely dependent on the core structure but is also significantly influenced by molecular design strategies, including the choice of side chains and the extension of the π-conjugated system.
A key factor in the air stability of thieno[2,3-b]thiophene-based semiconductors is their molecular structure, which dictates their intrinsic electronic properties and packing in the solid state. The following diagram illustrates the relationship between molecular features and the resulting air stability.
Figure 1. Logical relationship of factors influencing the air stability of thieno[2,3-b]thiophene semiconductors.
Experimental Protocols for Assessing Air Stability
A standardized methodology is crucial for the accurate and comparable assessment of the air stability of organic semiconductor devices. While specific parameters may be adapted for particular research goals, a general protocol involves the following key steps:
1. Device Fabrication and Initial Characterization:
-
Fabricate OFETs using the thieno[2,3-b]thiophene semiconductor as the active layer. A consistent device architecture (e.g., top-gate, bottom-contact) should be used for all materials being compared.
-
Perform initial electrical characterization in an inert atmosphere (e.g., a nitrogen-filled glovebox) to obtain baseline performance metrics, including field-effect mobility, on/off current ratio, and threshold voltage. The IEEE Standard 1620-2008 provides a comprehensive guideline for the electrical characterization of organic transistors.[4]
2. Controlled Environmental Exposure:
-
Store the unencapsulated devices in a controlled environment with specific, constant conditions of temperature and relative humidity (e.g., 25 °C and 50% RH).
-
It is also important to control the lighting conditions, as light can accelerate degradation in some organic semiconductors. Devices should ideally be stored in the dark to isolate the effects of air exposure.
3. Periodic Electrical Characterization:
-
At regular intervals (e.g., daily, weekly, or monthly), remove the devices from the controlled environment and measure their electrical characteristics under the same conditions as the initial characterization.
-
Record the changes in mobility, on/off ratio, and threshold voltage over time.
4. Data Analysis and Reporting:
-
Plot the key performance parameters as a function of time exposed to air.
-
Report the degradation rates and the time taken for the performance to drop to a certain percentage of its initial value (e.g., T₈₀, the time to reach 80% of the initial mobility).
-
Detailed reporting of the environmental conditions (temperature, humidity, light exposure) is essential for the reproducibility and comparison of results.
By adhering to such protocols, researchers can generate robust and comparable data on the air stability of thieno[2,3-b]thiophene and other organic semiconductors, paving the way for the development of more durable and commercially viable organic electronic devices.
References
- 1. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 4. 1620-2008 - IEEE Standard for Test Methods for the Characterization of Organic Transistors and Materials | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
Safety Operating Guide
Proper Disposal of Thieno[2,3-b]thiophene-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Thieno[2,3-b]thiophene-2-carboxylic acid (CAS No. 14756-75-3).
This compound is a chemical compound that requires careful management throughout its lifecycle, from use in experiments to its final disposal. Adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.
Hazard Identification:
Based on available safety data, this compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In case of accidental exposure, follow standard first-aid measures and seek medical attention.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Experimental Workflow for Disposal:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Label the container with the full chemical name: "this compound," the CAS number "14756-75-3," and the appropriate hazard symbols.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider.
-
Provide them with the necessary information about the waste, including the chemical name, CAS number, quantity, and any other required documentation.
-
Schedule a pickup for the chemical waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Quantitative Data Summary
For quick reference, the following table summarizes key identifiers and hazard information for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 14756-75-3 |
| Molecular Formula | C₇H₄O₂S₂ |
| Hazard Statements | H302, H315, H319, H335 |
| Primary Disposal Route | Approved Waste Disposal Plant |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as the final authority.
References
Personal protective equipment for handling Thieno[2,3-b]thiophene-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for Thieno[2,3-b]thiophene-2-carboxylic acid was located. The following guidance is based on the safety information for structurally similar compounds, including thieno[3,2-b]thiophene, thieno[3,4-b]thiophene-2-carboxylic acid, and thiophene-2-carboxylic acid. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on data from analogous compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes, dust, and vapors.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental contact.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient.[4][5] | To prevent inhalation of dust or vapors. May cause respiratory irritation.[3][4] |
Experimental Protocols: Handling and Disposal
Safe handling and disposal are paramount to maintaining a safe laboratory environment. Follow these step-by-step procedures when working with this compound.
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[5][6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2]
-
Avoidance of Contact: Take measures to avoid contact with skin, eyes, and clothing.[1][7] Do not breathe dust or vapors.[2][4]
-
Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from heat, sparks, and open flames.
-
Spill Management: In case of a spill, avoid generating dust.[1][4] Sweep up the material, place it in a suitable, closed container for disposal, and clean the affected area.[1][4]
Disposal Plan:
-
Waste Characterization: All waste containing this compound should be considered hazardous waste.
-
Containerization: Collect surplus material and non-recyclable solutions in properly labeled, sealed containers.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[2][4] Do not allow the product to enter drains.[4] Contaminated packaging should be disposed of as unused product.[4]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
